An In-depth Technical Guide to the Core Properties of 4-Phenylthiazole
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of 4-phenylthiazole. The information is struct...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of 4-phenylthiazole. The information is structured to support research and development activities, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.
Chemical & Physical Properties
4-Phenylthiazole is a heterocyclic aromatic compound containing a thiazole ring substituted with a phenyl group at the 4-position. Its derivatives are of significant interest due to their prevalence in a wide range of biologically active compounds.[1]
Table 1: General and Physical Properties of 4-Phenylthiazole and Related Derivatives
The most common and versatile method for synthesizing 4-phenylthiazoles is the Hantzsch Thiazole Synthesis .[1][10] This reaction involves the condensation of an α-haloketone with a thioamide.[10]
The synthesis proceeds via an initial S-nucleophilic attack (Sₙ2 reaction) of the thioamide sulfur on the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
This protocol is a classical Hantzsch synthesis adapted from standard laboratory procedures.[1][10]
Materials:
2-Bromoacetophenone (5.0 mmol, 1.0 g)
Thiourea (7.5 mmol, 0.57 g)
Methanol (5 mL)
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Deionized Water
Standard laboratory glassware (20 mL vial, 100 mL beaker, etc.)
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[1]
Add methanol and a magnetic stir bar.
Heat the mixture to a gentle reflux (approx. 65-70°C) with stirring for 30-60 minutes.[1]
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[11]
After completion, cool the reaction to room temperature.
Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution to precipitate the product.[1][10]
Collect the solid product by vacuum filtration.
Wash the filter cake with cold deionized water to remove residual salts.[1]
Allow the product to air dry completely on a watch glass.
NMR Spectroscopy:
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9]
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz).[8] Chemical shifts are reported in ppm relative to an internal standard like tetramethylsilane (TMS).[8]
FT-IR Spectroscopy:
Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.[9]
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[9]
Mass Spectrometry:
Data Acquisition: FAB-MASS spectra can be recorded using an appropriate mass spectrometer with xenon as the carrier gas.[8]
The overall process from synthesis to characterization follows a structured workflow.
The Synthesis of 4-Phenylthiazole: A Technical Guide to its Discovery and Historical Development
For Researchers, Scientists, and Drug Development Professionals The 4-phenylthiazole moiety is a cornerstone in medicinal chemistry, appearing as a critical scaffold in a multitude of biologically active compounds. Its u...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylthiazole moiety is a cornerstone in medicinal chemistry, appearing as a critical scaffold in a multitude of biologically active compounds. Its unique structural and electronic properties have made it a privileged pharmacophore in the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to 4-phenylthiazole, with a focus on the core methodologies that have shaped its accessibility for research and drug development.
The Dawn of Thiazole Chemistry: The Hantzsch Synthesis
The journey into the synthesis of the thiazole ring system, and by extension 4-phenylthiazole, began in the late 19th century. The seminal work in this field was the development of the Hantzsch thiazole synthesis by Arthur Hantzsch in 1887.[1] This robust and versatile method remains a fundamental approach for the construction of the thiazole nucleus.
The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[1][2] For the specific synthesis of 4-phenylthiazole derivatives, this typically involves the reaction of a phenacyl halide (e.g., 2-bromoacetophenone) with a thioamide. The reaction proceeds through a multi-step mechanism initiated by a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]
Evolution of the Hantzsch Synthesis
Over the decades, the foundational Hantzsch synthesis has been refined and adapted to improve efficiency, yield, and reaction conditions. Key advancements include the introduction of microwave-assisted synthesis and the development of one-pot, multi-component reactions.
Microwave-Assisted Hantzsch Synthesis: The application of microwave irradiation has significantly accelerated the Hantzsch reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3][4] This technique is particularly valuable for high-throughput synthesis in drug discovery.
One-Pot, Multi-Component Synthesis: To enhance synthetic efficiency, one-pot, multi-component variations of the Hantzsch synthesis have been developed. These methods involve the simultaneous reaction of an α-haloketone, a thioamide, and an aldehyde, often with the aid of a catalyst, to generate more complex thiazole derivatives in a single step.[1][5]
Alternative Synthetic Strategies
While the Hantzsch synthesis remains the most prominent method, other synthetic routes to thiazoles have been reported, although they are less commonly employed for the direct synthesis of 4-phenylthiazole.
Cook-Heilbron Thiazole Synthesis: First described in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, this method is primarily used for the synthesis of 5-aminothiazoles.[6] It involves the reaction of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide or dithioacids.[6] While versatile for introducing substituents at the 2nd and 4th positions, its application for the direct synthesis of 4-phenylthiazole is not as prevalent as the Hantzsch reaction.[6]
Summary of Synthetic Protocols and Quantitative Data
The following table summarizes the key reaction parameters for different synthetic approaches to 4-phenylthiazole derivatives, providing a comparative overview for researchers.
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from standard laboratory procedures for the Hantzsch synthesis.[1][2]
Materials:
2-Bromoacetophenone (5.0 mmol, 1.0 g)
Thiourea (7.5 mmol, 0.57 g)
Methanol (5 mL)
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Deionized water
Procedure:
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
Add methanol and a magnetic stir bar.
Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.
Remove the reaction from the heat and allow it to cool to room temperature.
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the filter cake with cold deionized water.
Allow the solid to air dry completely on a watch glass.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This general procedure is based on modern microwave-assisted protocols.[1][3]
Materials:
α-Haloketone (e.g., 2-bromoacetophenone) (1 mmol)
Thiourea or substituted thioamide (1.1-1.5 mmol)
Suitable solvent (e.g., methanol, ethanol)
Procedure:
Combine the α-haloketone and thioamide in a microwave reaction vessel.
Add the solvent.
Seal the vessel and place it in a microwave reactor.
Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).
After the reaction is complete, cool the vessel to room temperature.
Isolate the product using a standard work-up and purification procedure as described in Protocol 1.
Logical Relationships in 4-Phenylthiazole Synthesis
The following diagram illustrates the evolution and relationship between the primary synthetic methodologies for constructing the 4-phenylthiazole core.
The 4-Phenylthiazole Scaffold: A Privileged Motif in Drug Discovery and Its Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 4-phenylthiazole scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemist...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-phenylthiazole scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its unique physicochemical properties, including its aromaticity, planarity, and ability to engage in various non-covalent interactions, make it a valuable framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities associated with 4-phenylthiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Anticancer Activity
Derivatives of the 4-phenylthiazole scaffold have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[1][2] The mechanisms underlying their anticancer activity are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1][3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 4-phenylthiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
The 4-phenylthiazole core is also a key feature in a range of compounds with potent antimicrobial properties, including antibacterial and antifungal activities.[7][8][9][10]
Antibacterial Activity
Several 4-phenylthiazole derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.[8] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Phenylthiazole derivatives have emerged as a promising class of antifungal agents.[7][13] A significant mechanism of action for some of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[2]
The anti-inflammatory properties of 4-phenylthiazole derivatives have been investigated, with several compounds demonstrating the ability to reduce inflammation in preclinical models.[14][15] A common mechanism of action involves the inhibition of pro-inflammatory enzymes and signaling pathways.
Quantitative Anti-inflammatory Activity Data
The following table presents the in vivo anti-inflammatory activity of a representative 4-phenylthiazole derivative.
Dual inhibitors of FAAH and sEH containing the 4-phenylthiazole moiety have been identified as promising candidates for the treatment of pain and inflammation.[19][20]
Quantitative FAAH and sEH Inhibitory Activity Data
Certain 2-phenylthiazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[21]
Quantitative Cholinesterase Inhibitory Activity Data
Detailed methodologies for the key experiments cited in this guide are provided below.
Hantzsch Thiazole Synthesis (General Procedure)
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 4-phenylthiazole scaffold.
Materials:
α-Bromoacetophenone (or a substituted derivative)
Thiourea
Ethanol
Sodium carbonate solution (5%)
Procedure:
In a round-bottom flask, combine the α-bromoacetophenone (1 equivalent) and thiourea (1.2-1.5 equivalents).
Add ethanol as the solvent and reflux the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.
Collect the solid product by filtration, wash with water, and air dry.
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[23]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
Cancer cell lines
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
96-well plates
4-Phenylthiazole test compounds
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 4-phenylthiazole compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[8][14]
Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
96-well microtiter plates
4-Phenylthiazole test compounds
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
Compound Dilution: Prepare serial two-fold dilutions of the 4-phenylthiazole compounds in the broth medium directly in the wells of a 96-well plate.
Inoculation: Add a standardized inoculum of the test microorganism to each well.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][9]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.
Materials:
Wistar or Sprague-Dawley rats
Carrageenan solution (1% in saline)
4-Phenylthiazole test compounds
Plethysmometer or calipers
Vehicle (e.g., saline, carboxymethyl cellulose)
Procedure:
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.
Compound Administration: Administer the test compounds or the vehicle orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[1][2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by 4-phenylthiazole derivatives and a general workflow for their in vitro screening.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-phenylthiazole derivatives.
Caption: Inhibition of the p38 MAP Kinase signaling pathway by 4-phenylthiazole derivatives.
Caption: General experimental workflow for the discovery and development of 4-phenylthiazole-based therapeutic agents.
The Therapeutic Promise of 4-Phenylthiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The 4-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. Its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. Its derivatives have been extensively investigated for their anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the current landscape of 4-phenylthiazole derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms of action to facilitate further research and development in this promising area.
Anticancer Applications
Derivatives of 4-phenylthiazole have exhibited significant cytotoxic activity against a variety of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The anticancer efficacy of various 4-phenylthiazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against several human cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]
Materials:
4-Phenylthiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
Human cancer cell lines
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
96-well microplates
Phosphate-buffered saline (PBS)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 4-phenylthiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[4]
Formazan Formation: Incubate the plates for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway: Inhibition of the PI3K/Akt Pathway
Several studies suggest that the anticancer activity of 4-phenylthiazole derivatives is mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[7]
Caption: Inhibition of the PI3K/Akt signaling pathway by 4-phenylthiazole derivatives.
Anti-inflammatory Applications
4-Phenylthiazole derivatives have demonstrated potent anti-inflammatory activity in various preclinical models, primarily through the inhibition of key inflammatory mediators.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory effect is often assessed by measuring the reduction in paw edema in animal models. The table below presents the percentage of edema inhibition by representative 4-phenylthiazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of pharmacological agents.[9][10][11][12][13][14][15]
Materials:
4-Phenylthiazole derivatives
Wistar albino rats (150-200 g)
Carrageenan solution (1% w/v in sterile saline)
Plethysmometer
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the 4-phenylthiazole derivatives. Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.
Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] * 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway: Inhibition of Cyclooxygenase-2 (COX-2)
The anti-inflammatory effects of many 4-phenylthiazole derivatives are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[16][17]
Caption: Inhibition of the COX-2 pathway by 4-phenylthiazole derivatives.
Antimicrobial Applications
A growing body of evidence highlights the potent antimicrobial activity of 4-phenylthiazole derivatives against a wide range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table provides a summary of the MIC values for various 4-phenylthiazole derivatives against different microbial strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized technique for determining the minimum inhibitory concentration of an antimicrobial agent.[22]
Materials:
4-Phenylthiazole derivatives
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Sterile 96-well microplates
Inoculum suspension (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)
Positive control (standard antibiotic or antifungal)
Negative control (broth only)
Procedure:
Compound Dilution: Prepare a two-fold serial dilution of the 4-phenylthiazole derivatives in the broth medium directly in the 96-well microplate.
Inoculation: Add a standardized inoculum of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
Incubation: Incubate the microplates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
The general workflow for assessing the antimicrobial potential of 4-phenylthiazole derivatives is depicted below.
Caption: General workflow for antimicrobial susceptibility testing of 4-phenylthiazole derivatives.
Conclusion
The 4-phenylthiazole core represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in oncology, inflammation, and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent, and selective 4-phenylthiazole-based drug candidates. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for their successful translation into clinical applications.
Preliminary Investigation of 4-Phenylthiazole Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the preliminary investigation into the cytotoxicity of 4-phenylthiazole and its derivatives. This...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation into the cytotoxicity of 4-phenylthiazole and its derivatives. This document outlines the cytotoxic effects of these compounds on various cancer cell lines, details the experimental protocols for key cytotoxicity assays, and illustrates the signaling pathways implicated in their mechanism of action.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of 4-phenylthiazole derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, has been determined in numerous studies. The following tables summarize the reported IC50 values for various 4-phenylthiazole derivatives, providing a comparative view of their efficacy.
Table 1: Cytotoxicity of Phenylthiazole Derivatives in Various Cancer Cell Lines
Table 2: Cytotoxicity of Ruthenium(II) and Osmium(II) Metallacycles Derived from 4-Phenylthiazole
Compound
A549 (Lung Adenocarcinoma) IC50 (µM)
SW480 (Colon Adenocarcinoma) IC50 (µM)
CH1/PA-1 (Ovarian Teratocarcinoma) IC50 (µM)
Ruthenium Complex 1a
1.5 ± 0.1
0.8 ± 0.1
1.1 ± 0.1
Osmium Complex 3a
0.9 ± 0.1
0.5 ± 0.1
0.7 ± 0.1
Data synthesized from multiple sources, including[4].
Experimental Protocols
Standardized protocols are essential for the reliable assessment of cytotoxicity. The following sections provide detailed methodologies for the most common in vitro assays used to evaluate the cytotoxic effects of 4-phenylthiazole derivatives.
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
Microplate reader
Protocol:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 4-phenylthiazole derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[8]
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[9]
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, which is an indicator of cytotoxicity.[10]
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]
Incubation: Incubate the plate for the desired time period.
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[11] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[10][12]
LDH Reaction: Add 100 µL of the LDH reaction solution from the kit to each well containing the supernatant.[11]
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[12]
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the formula:
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Caption: Workflow for the LDH cytotoxicity assay.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
Caspase-3 activity assay kit (colorimetric or fluorometric)
Cell culture plates
4-Phenylthiazole derivative stock solution
Cell lysis buffer
Microplate reader (absorbance or fluorescence)
Protocol:
Induce Apoptosis: Treat cells with the 4-phenylthiazole derivative at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated control.
Cell Lysis: After treatment, harvest the cells and lyse them using the provided lysis buffer. Incubate on ice for 10-20 minutes.[13]
Centrifugation: Centrifuge the cell lysates at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[13]
Protein Quantification: Determine the protein concentration of the supernatant.
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).[14][15]
Incubation: Incubate the plate at 37°C for 1-2 hours.[15][16]
Measurement: Measure the absorbance at 400-405 nm for a colorimetric assay or fluorescence for a fluorometric assay using a microplate reader.[14]
Data Analysis: Compare the caspase-3 activity in the treated samples to the untreated control to determine the fold-increase in activity.
Caption: Workflow for the Caspase-3 activity assay.
Signaling Pathways in 4-Phenylthiazole-Induced Cytotoxicity
The cytotoxic effects of 4-phenylthiazole derivatives are often mediated through the modulation of key intracellular signaling pathways that regulate cell survival, proliferation, and death.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a common mechanism by which 4-phenylthiazole derivatives induce cytotoxicity. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.[2]
Caption: The intrinsic and extrinsic apoptosis pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. Some 5-phenylthiazol-2-amine derivatives have been shown to inhibit the PI3K/Akt pathway, contributing to their antitumor activity.[17]
Caption: Inhibition of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Certain 4-phenyl-5-pyridyl-1,3-thiazole derivatives have been identified as inhibitors of p38 MAP kinase, suggesting a role for this pathway in their cytotoxic mechanism.[18]
Caption: Modulation of the MAPK signaling pathway.
The Natural Occurrence of 4-Phenylthiazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction The 4-phenylthiazole scaffold is a privileged heterocyclic motif found in a multitude of synthetic compounds with diverse biological activities...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylthiazole scaffold is a privileged heterocyclic motif found in a multitude of synthetic compounds with diverse biological activities. While the chemical space of synthetic 4-phenylthiazole derivatives has been extensively explored, their natural occurrence is significantly less documented. This technical guide provides an in-depth exploration of the known naturally occurring 4-phenylthiazole analogs, focusing on their isolation, structure, proposed biosynthesis, and biological activities. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Naturally Occurring 4-Phenylthiazole Analogs: The Thiasporine Family
To date, the primary examples of naturally occurring 4-phenylthiazole analogs are the thiasporines, isolated from the marine-derived actinomycete Actinomycetospora chlora (strain SNC-032). This bacterium was isolated from a sediment sample collected in a mangrove swamp in Vava'u, Tonga.[1][2] Bioassay-guided fractionation of the bacterial extract led to the isolation of two 4-phenylthiazole-containing compounds, thiasporine B and thiasporine C, alongside thiasporine A, which possesses a related 5-hydroxy-4H-1,3-thiazin-4-one moiety.[1][3]
Data Presentation: Physicochemical Properties and Yields
The following table summarizes the key physicochemical data and isolation yields for the naturally occurring thiasporine analogs. It is important to note that the yields represent the amount of pure compound obtained from a 10 L culture of Actinomycetospora chlora and do not necessarily reflect the absolute concentration within the organism.[1]
The isolation and structure elucidation of thiasporines B and C involved a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.
General Experimental Workflow
Caption: General workflow for the isolation and identification of thiasporines.
Detailed Methodologies
1. Cultivation and Extraction:
Actinomycetospora chlora (SNC-032) was cultured in ten 2.8 L Fernbach flasks, each containing 1 L of a seawater-based medium (10 g starch, 4 g yeast extract, 2 g peptone, 1 g CaCO₃, 40 mg Fe₂(SO₄)₃·4H₂O, 100 mg KBr).[1]
The flasks were shaken at 200 rpm at 27 °C for 7 days.[1]
After cultivation, sterilized XAD-7-HP resin (20 g/L) was added to each flask, and the culture was shaken for an additional 2 hours to adsorb the organic metabolites.[1]
The resin was collected by filtration, washed with deionized water, and eluted with acetone.[1]
The acetone eluate was concentrated under reduced pressure to yield the crude extract.[1]
2. Bioassay-Guided Fractionation and Purification:
The crude extract was subjected to solvent-solvent extraction and reversed-phase flash chromatography to obtain cytotoxic fractions.[1]
Final purification of the active fractions was achieved using Sephadex LH-20 chromatography followed by gradient reversed-phase high-performance liquid chromatography (HPLC) to yield pure thiasporines B and C.[1]
3. Structure Elucidation:
The planar structures and molecular formulas of thiasporines B and C were determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and extensive 1D (¹H and ¹³C) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1]
Proposed Biosynthesis of Thiasporines
While the biosynthetic gene cluster for thiasporines has not been experimentally characterized, a plausible biosynthetic pathway has been proposed based on their chemical structures.[1] The pathway is thought to commence with the condensation of anthranilic acid and cysteine.
Proposed Biosynthetic Pathway Diagram
Caption: Plausible biosynthetic pathway for thiasporines B and C.
This proposed pathway involves an initial condensation to form a hydroxy-thiazolidinecarboxylic acid intermediate, which then undergoes dehydration to form a dihydro-thiazolecarboxylic acid. Subsequent oxidation and N-methylation are proposed to yield thiasporine B. Thiasporine C is likely formed via the esterification of thiasporine B.[1] Further enzymatic studies are required to validate this hypothesis.
Biological Activity and Signaling Pathways
The initial screening that led to the discovery of the thiasporines was based on the cytotoxic activity of the crude extract against a panel of non-small-cell lung cancer cell lines.[1]
Biological Activity Data
Compound
Biological Activity
Cell Line
IC₅₀ (µM)
Thiasporine A
Cytotoxicity
H2122 (non-small-cell lung cancer)
5.4
Thiasporine B
Not Reported
-
-
Thiasporine C
Not Reported
-
-
Currently, there is no published data on the specific biological activities of thiasporines B and C. Furthermore, the molecular target and the signaling pathways affected by thiasporine A have not been elucidated. The selective cytotoxicity of the initial extract suggests a specific mechanism of action that warrants further investigation.[1]
Conclusion
The discovery of thiasporines B and C from the marine actinomycete Actinomycetospora chlora has provided the first definitive evidence for the natural occurrence of 4-phenylthiazole analogs. Their structures have been elucidated through comprehensive spectroscopic analysis, and a plausible biosynthetic pathway has been proposed. The cytotoxic activity of the related thiasporine A suggests that this class of natural products may have therapeutic potential. However, significant research gaps remain. Future work should focus on the experimental validation of the biosynthetic pathway, a broader evaluation of the biological activities of all thiasporine analogs, and the identification of their molecular targets and associated signaling pathways. The exploration of other marine and terrestrial microorganisms may also lead to the discovery of new, structurally diverse 4-phenylthiazole natural products.
A Technical Guide to the Fundamental Reactivity of the 4-Phenylthiazole Ring
For Researchers, Scientists, and Drug Development Professionals The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with significant biological activity....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with significant biological activity. A thorough understanding of its fundamental reactivity is crucial for the rational design and synthesis of novel derivatives for drug discovery and development. This technical guide provides an in-depth overview of the core reactivity of the 4-phenylthiazole ring, complete with experimental insights and structured data.
Electronic Structure and General Reactivity Profile
The 4-phenylthiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. Its reactivity is governed by the electronic interplay between the electron-rich phenyl group and the distinct electronic nature of the thiazole ring itself.
Aromaticity : The thiazole ring possesses aromatic character due to the delocalization of six π-electrons, which imparts significant stability.
Electron Distribution : The electron density within the thiazole ring is unevenly distributed.
C2 Position : This carbon is the most electron-deficient (electrophilic) due to the inductive effect of the adjacent nitrogen and sulfur atoms. It is susceptible to deprotonation by strong bases and subsequent nucleophilic attack.
C5 Position : This is the most electron-rich (nucleophilic) carbon, making it the primary site for electrophilic aromatic substitution.[1]
N3 Position : The nitrogen atom possesses a lone pair of electrons, rendering it basic and capable of being protonated or alkylated.[1]
Influence of the C4-Phenyl Group : The phenyl group at the C4 position is generally considered an electron-donating group through resonance, which can further enhance the electron density at the C5 position, reinforcing its role as the principal site for electrophilic attack.
Fig. 1: Reactivity map of the 4-phenylthiazole core.
Electrophilic Aromatic Substitution
While the thiazole ring is generally less reactive towards electrophiles than benzene, substitution is a key functionalization pathway. The reaction occurs preferentially at the C5 position, driven by its higher electron density.
Reaction
Reagents
Primary Product
Typical Yield
Bromination
Br₂ in Acetic Acid
5-Bromo-4-phenylthiazole
Moderate to High
Nitration
HNO₃ / H₂SO₄
5-Nitro-4-phenylthiazole
Varies
Experimental Protocol: Bromination of 4-(methoxymethyl)thiazole
This protocol for a related 4-substituted thiazole serves as a strong predictive model for the halogenation of 4-phenylthiazole.[1]
Setup : Dissolve 4-(methoxymethyl)thiazole (1.0 eq) in glacial acetic acid (10 mL) in a round-bottom flask and cool the mixture to 0-5 °C in an ice bath.
Addition : Slowly add a solution of bromine (1.05 eq) in glacial acetic acid (5 mL) dropwise over 30 minutes, keeping the temperature below 10 °C.
Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Work-up : Pour the reaction mixture into ice-water (100 mL). Quench excess bromine with 10% sodium thiosulfate solution.
Neutralization & Extraction : Neutralize with saturated sodium bicarbonate solution and extract the product with dichloromethane (3 x 30 mL).
Purification : Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 5-bromo-4-(methoxymethyl)thiazole.[1]
Fig. 2: Mechanism of electrophilic substitution.
Nucleophilic Substitution and C2-Deprotonation
The C2 position is the most acidic proton on the thiazole ring and is susceptible to deprotonation by strong bases like organolithium reagents. The resulting C2-lithiated species is a potent nucleophile that can react with various electrophiles.
Reaction
Reagents
Primary Product
C2-Lithiation
n-BuLi, THF, -78 °C
2-Lithio-4-phenylthiazole
Methylation
1. n-BuLi; 2. MeI
2-Methyl-4-phenylthiazole
Experimental Protocol: C2-Lithiation and Methylation of 4-(methoxymethyl)thiazole
This protocol illustrates the standard conditions for generating a C2-anion and trapping it with an electrophile, a strategy directly applicable to the 4-phenylthiazole core.[1]
Setup : In an oven-dried, three-neck flask under an inert atmosphere (argon), prepare a solution of 4-(methoxymethyl)thiazole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation : Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
Electrophilic Quench : Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
Reaction & Work-up : Stir at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour. Quench the reaction with a saturated ammonium chloride solution.
Extraction & Purification : Extract with diethyl ether (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.[1]
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable for C-C bond formation.[2] These reactions typically require a halogenated 4-phenylthiazole (e.g., 2-bromo- or 5-bromo-4-phenylthiazole) to couple with an organoboron reagent.
Coupling Type
Substrate
Coupling Partner
Catalyst System
Suzuki
5-Bromo-4-R-thiazole
Arylboronic Acid
Pd(PPh₃)₄, Base (K₂CO₃)
Suzuki
2-Bromo-4-R-thiazole
Arylboronic Acid
Pd₂(dba)₃, Ligand, Base
Experimental Protocol: General Suzuki-Miyaura Coupling of a Bromo-thiazole
This generalized protocol is a robust starting point for coupling arylboronic acids with bromo-4-phenylthiazole derivatives.[3]
Setup : To a Schlenk flask or microwave vial, add the bromo-4-phenylthiazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).
Inert Atmosphere : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if necessary. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Solvent Addition : Add an anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
Reaction : Stir the mixture at the desired temperature (typically 80-120 °C) for 2-24 hours, monitoring by TLC or LC-MS.
Work-up & Purification : After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3]
Fig. 3: Experimental workflow for a Suzuki cross-coupling reaction.
Cycloaddition Reactions
While the aromatic stability of the thiazole ring can make it a reluctant participant in cycloaddition reactions, derivatives can be designed to undergo such transformations. For instance, 4-alkenyl-2-aminothiazoles can act as "in-out" dienes in [4+2] cycloaddition (Diels-Alder) reactions with suitable dienophiles.[4]
Reaction Profile: [4+2] Cycloaddition of 4-Alkenyl-2-aminothiazoles
Diene : The 4-alkenylthiazole system provides the four π-electrons.
Dienophile : Electron-deficient alkenes, such as nitroalkenes, are effective partners.[4]
Product : The reaction yields tetrahydrobenzothiazole derivatives with high regioselectivity and diastereoselectivity.[4] Often, the initial cycloadduct undergoes a subsequent 1,3-hydrogen migration to re-aromatize the thiazole ring.[4]
Experimental Example: Reaction of 2-amino-4-vinylthiazole with (E)-β-nitrostyrene
Reaction : 2-(N,N-dibenzylamino)-4-vinylthiazole is reacted with (E)-β-nitrostyrene in acetonitrile at 25 °C.
Outcome : The reaction proceeds in excellent yield (82%) to form a single diastereomer of the corresponding tetrahydrobenzothiazole product after a [4+2] cycloaddition and subsequent 1,3-hydrogen migration.[4]
Fig. 4: Diels-Alder reaction involving a thiazole derivative.
Spectroscopic Properties of 4-Phenylthiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic properties of 4-phenylthiazole, a heterocyclic compound of significant interest...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-phenylthiazole, along with the experimental protocols for acquiring these spectra. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this important molecule.
Introduction
4-Phenylthiazole is a bicyclic aromatic compound consisting of a phenyl ring attached to a thiazole ring at the 4-position. Its structural motif is a key component in a wide array of biologically active molecules, exhibiting diverse pharmacological activities. A thorough understanding of its spectroscopic characteristics is fundamental for researchers engaged in the synthesis, modification, and application of 4-phenylthiazole and its derivatives. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass spectral data.
Data Presentation
The spectroscopic data for 4-phenylthiazole is summarized in the following tables for clarity and ease of comparison.
NMR Spectroscopy Data
Table 1: ¹H NMR Spectral Data for 4-Phenylthiazole
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-2 (thiazole)
8.92
d
2.0
H-5 (thiazole)
7.55
d
2.0
H-2', H-6' (phenyl)
7.95
m
H-3', H-4', H-5' (phenyl)
7.45
m
Table 2: ¹³C NMR Spectral Data for 4-Phenylthiazole
Table 4: Mass Spectrometry Data for 4-Phenylthiazole
m/z
Relative Intensity (%)
Proposed Fragment
161
100
[M]⁺ (Molecular Ion)
134
High
[M - HCN]⁺
89
Medium
[C₇H₅]⁺
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation : Approximately 5-10 mg of 4-phenylthiazole is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
¹H NMR Acquisition : A standard one-pulse sequence is used. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each carbon environment. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method) : 1-2 mg of solid 4-phenylthiazole is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic press.
Acquisition : A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation : A dilute solution of 4-phenylthiazole is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 10-100 µg/mL.
GC-MS Parameters :
Injector : Split/splitless injector, typically at 250°C.
Column : A non-polar capillary column (e.g., DB-5ms or HP-5ms).
Oven Program : A temperature gradient is used to ensure good separation, for example, starting at 50°C and ramping up to 280°C.
Carrier Gas : Helium at a constant flow rate.
Mass Spectrometer Parameters :
Ionization Mode : Electron Ionization (EI) at 70 eV.
Analyzer : Quadrupole or Time-of-Flight (TOF).
Mass Range : A scan range of m/z 40-400 is typically sufficient to observe the molecular ion and key fragments.
Mandatory Visualizations
Spectroscopic Analysis Workflow
The logical workflow for the complete spectroscopic characterization of 4-phenylthiazole is depicted below.
Caption: Workflow for the spectroscopic analysis of 4-phenylthiazole.
Proposed Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for 4-phenylthiazole under electron ionization conditions.
Caption: Proposed fragmentation of 4-phenylthiazole in EI-MS.
Protocols & Analytical Methods
Method
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Phenylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-phenylthiazole derivatives utilizing microwave...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-phenylthiazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This advanced methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.
Introduction to 4-Phenylthiazole Derivatives and Microwave-Assisted Synthesis
4-Phenylthiazole derivatives represent a critical class of heterocyclic compounds that are integral to the development of new therapeutic agents. The thiazole ring, fused with a phenyl group, serves as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] Notably, certain 4-phenylthiazole analogs have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), showing promise for the treatment of pain and inflammation.[1][4] Others have demonstrated significant potential as anticancer agents by inhibiting key signaling pathways, such as the one involving Insulin-like Growth Factor 1 Receptor (IGF1R).[5][6]
Traditional synthetic routes to these compounds, such as the classic Hantzsch thiazole synthesis, often necessitate long reaction times, harsh reaction conditions, and can result in modest yields.[7][8] Microwave-assisted synthesis has emerged as a powerful and eco-friendly alternative, addressing many of the shortcomings of conventional methods.[7][9] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[9][10] This rapid and uniform heating can also lead to cleaner reactions with fewer side products, simplifying purification and increasing overall yields.[11][12]
Applications in Drug Discovery and Development
The 4-phenylthiazole scaffold is a privileged structure in drug discovery due to its ability to interact with a variety of biological targets. Researchers have successfully developed derivatives with a range of therapeutic applications:
Anti-inflammatory and Analgesic Agents: By dually inhibiting sEH and FAAH, 4-phenylthiazole derivatives can modulate lipid signaling pathways involved in pain and inflammation, offering a promising avenue for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[1][13]
Anticancer Therapeutics: Certain derivatives have been shown to exhibit potent antiproliferative activity against various cancer cell lines.[2][6] Their mechanism of action can involve the inhibition of critical kinases like IGF1R, which are often dysregulated in cancer.[5]
Antimicrobial Agents: The thiazole nucleus is a component of many natural and synthetic compounds with antibacterial and antifungal properties.[2][3]
Other Therapeutic Areas: Research has also explored the potential of 4-phenylthiazole derivatives as antiviral, antimalarial, and anti-HIV agents.[2]
Experimental Protocols for Microwave-Assisted Synthesis
Herein, we provide two detailed protocols for the microwave-assisted synthesis of 4-phenylthiazole derivatives, showcasing different synthetic strategies.
Protocol 1: One-Pot Synthesis from Aromatic Ketones, NBS, and Thiourea
This protocol outlines a highly efficient one-pot, three-component synthesis of 2-amino-4-phenylthiazole derivatives under microwave irradiation. This method avoids the isolation of the intermediate α-haloketone, which is often lachrymatory.[11][12]
Materials:
Substituted acetophenone (1.0 mmol)
N-Bromosuccinimide (NBS) (1.1 mmol)
Thiourea (1.2 mmol)
Polyethylene glycol (PEG)-400 and water (1:2 mixture, 3 mL)
Microwave reactor vials (10 mL) with stir bars
Microwave synthesizer
Procedure:
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the substituted acetophenone (1.0 mmol), N-Bromosuccinimide (NBS) (1.1 mmol), and the PEG-400/water mixture (3 mL).
Seal the vial and place it in the microwave synthesizer.
Irradiate the mixture at 80-85 °C for 10-15 minutes. Monitor the formation of the α-bromoketone intermediate via Thin Layer Chromatography (TLC).
Once the formation of the intermediate is complete, cool the vial to room temperature and add thiourea (1.2 mmol).
Reseal the vial and continue the microwave irradiation at 80-85 °C for an additional 15-20 minutes.
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
Pour the contents of the vial into ice-cold water (20 mL).
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Recrystallize the crude product from ethanol to afford the pure 2-amino-4-phenylthiazole derivative.
Protocol 2: Synthesis from Phenacyl Halides and Thioamides
This protocol describes a two-component condensation reaction between a phenacyl halide and a thioamide under microwave irradiation. This is a versatile method for preparing a variety of 2,4-disubstituted thiazoles.[10]
Materials:
Substituted phenacyl bromide (1.0 mmol)
Thiobenzamide (1.2 mmol)
Anhydrous dichloromethane (DCM) (5 mL)
Triethylamine (0.2 mL)
Microwave reactor vials (10 mL) with stir bars
Microwave synthesizer
Procedure:
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the substituted phenacyl bromide (1.0 mmol), thiobenzamide (1.2 mmol), and anhydrous dichloromethane (5 mL).
Add triethylamine (0.2 mL) to the mixture.
Seal the vial and place it in the microwave synthesizer.
Irradiate the reaction mixture at 80 °C for 15 minutes.
Upon completion of the reaction (monitored by TLC), cool the vial to room temperature.
The reaction mixture can be concentrated under reduced pressure.
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 4-phenylthiazole derivative.
Data Presentation
The following table summarizes representative quantitative data for the microwave-assisted synthesis of various 4-phenylthiazole derivatives, comparing reaction times and yields with conventional heating methods where applicable.
The following diagrams illustrate the experimental workflow for the microwave-assisted synthesis and a relevant signaling pathway where 4-phenylthiazole derivatives have shown therapeutic potential.
Caption: General workflow for the one-pot microwave-assisted synthesis of 4-phenylthiazole derivatives.
Caption: Inhibition of the IGF1R signaling pathway by 4-phenylthiazole derivatives in cancer cells.
One-Pot Synthesis of Substituted 4-Phenylthiazole Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the one-pot synthesis of substituted 4-phenylthiazole analogs, a class of heterocyclic c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of substituted 4-phenylthiazole analogs, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. These compounds have shown promise as antifungal, anti-inflammatory, and anticancer agents.[1][2][3][4][5] The protocols outlined below detail various methodologies, including the classical Hantzsch thiazole synthesis and modern variations employing microwave and ultrasound irradiation, to improve efficiency and yield.
Introduction
The thiazole ring is a prominent scaffold in many biologically active molecules.[4] The one-pot synthesis of substituted 4-phenylthiazole derivatives offers a streamlined and efficient approach to generate diverse analogs for drug discovery and development. These methods typically involve the condensation of an α-haloketone with a thioamide-containing compound.[1] Variations in starting materials, catalysts, and reaction conditions allow for the synthesis of a wide array of substituted analogs with distinct pharmacological profiles.
Methodologies and Experimental Protocols
Several one-pot methodologies for the synthesis of 4-phenylthiazole analogs have been developed, each with its own advantages. The choice of method may depend on the desired substitution pattern, available equipment, and desired reaction time and yield.
Protocol 1: Classical Hantzsch Thiazole Synthesis
This method is a foundational approach for synthesizing 2-amino-4-phenylthiazole derivatives.[1]
Materials:
Substituted 2-bromoacetophenone (1.0 mmol)
Thiourea or substituted thioamide (1.2 mmol)
Ethanol (10 mL)
Procedure:
In a round-bottom flask, dissolve the substituted 2-bromoacetophenone and thiourea in ethanol.
Reflux the reaction mixture for 2-4 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into cold water to precipitate the product.
Collect the solid product by vacuum filtration, wash with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-phenylthiazole analog.
Protocol 2: Microwave-Assisted One-Pot Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[6][7][8]
Materials:
Substituted acetophenone (1.0 mmol)
N-Bromosuccinimide (NBS) (1.1 mmol)
Thiourea or substituted thioamide (1.2 mmol)
Ethanol (5 mL)
Procedure:
In a microwave-safe reaction vessel, combine the substituted acetophenone and NBS in ethanol.
Irradiate the mixture in a microwave reactor at 80-100°C for 5-10 minutes to form the α-bromoacetophenone in situ.
Add the thiourea or substituted thioamide to the reaction mixture.
Continue microwave irradiation at 100-120°C for an additional 10-15 minutes.
After cooling, add water to the reaction mixture to precipitate the product.
Isolate the product by filtration, wash with water, and purify by recrystallization.
Protocol 3: Ultrasound-Assisted One-Pot Synthesis
Sonication provides an alternative energy source that can promote the reaction at lower temperatures.[9][10][11][12]
The following diagram illustrates a generalized workflow for the one-pot synthesis of substituted 4-phenylthiazole analogs.
Caption: A generalized workflow for the one-pot synthesis of 4-phenylthiazole analogs.
Hantzsch Thiazole Synthesis Mechanism
The underlying chemical transformation for the formation of the thiazole ring is the Hantzsch synthesis.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Signaling Pathway Inhibition by 4-Phenylthiazole Analogs
Substituted 4-phenylthiazole analogs have been identified as inhibitors of various biological pathways implicated in diseases like cancer and fungal infections.
Caption: Inhibition of tubulin polymerization and ergosterol biosynthesis by 4-phenylthiazole analogs.
Biological Activities
Substituted 4-phenylthiazole analogs exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.
Antifungal Activity: Many derivatives have demonstrated potent activity against various fungal strains, including Candida albicans.[2] The proposed mechanism of action for some of these compounds is the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[2]
Anticancer Activity: Several 4-phenylthiazole derivatives have been reported to possess significant antiproliferative activity against various cancer cell lines.[5][14] One of the key mechanisms identified is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[14]
Anti-inflammatory and Other Activities: In addition to antifungal and anticancer properties, these compounds have also been investigated for their anti-inflammatory, antibacterial, and antiviral activities.[1][3][4]
Conclusion
The one-pot synthesis of substituted 4-phenylthiazole analogs provides a versatile and efficient platform for the generation of novel therapeutic agents. The methodologies presented here, ranging from classical heating to modern microwave and ultrasound-assisted techniques, offer researchers a variety of options to synthesize these valuable compounds. The diverse biological activities exhibited by this class of molecules underscore their potential in the development of new drugs for a range of diseases. Further exploration of the structure-activity relationships of these analogs will continue to drive the discovery of more potent and selective therapeutic candidates.
protocol for the synthesis of 4-phenylthiazole-based Schiff bases
An Application Note and Protocol for the Synthesis of 4-Phenylthiazole-Based Schiff Bases For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive , compounds of sig...
Author: BenchChem Technical Support Team. Date: December 2025
An Application Note and Protocol for the Synthesis of 4-Phenylthiazole-Based Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive , compounds of significant interest in medicinal chemistry due to their diverse biological activities. The protocol details a two-step synthesis beginning with the preparation of the 2-amino-4-phenylthiazole precursor, followed by its condensation with various aromatic aldehydes to form the target Schiff bases. Methodologies for purification and characterization using standard analytical techniques are also described. All quantitative data is presented in structured tables for clarity, and key workflows are illustrated with diagrams.
Introduction
Schiff bases are compounds characterized by an azomethine or imine group (-C=N-). They are typically formed through the condensation of a primary amine with an active carbonyl compound. When integrated with heterocyclic scaffolds like 4-phenylthiazole, the resulting Schiff bases often exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This protocol offers a reliable and reproducible method for synthesizing these valuable compounds, providing a foundational methodology for researchers in drug discovery and organic synthesis.
Synthesis Overview
The synthesis is a two-stage process:
Stage 1: Synthesis of 2-Amino-4-phenylthiazole. This key intermediate is prepared via the Hantzsch thiazole synthesis, involving the condensation of acetophenone and thiourea in the presence of iodine as an oxidizing agent.[3][4]
Stage 2: Synthesis of Schiff Bases. The 2-amino-4-phenylthiazole is condensed with various substituted aromatic aldehydes in an alcoholic solvent, often with an acid catalyst, to yield the final 4-phenylthiazole-based Schiff base.[5][6]
Caption: High-level overview of the two-stage synthesis process.
Experimental Protocols
Stage 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from established literature procedures.[3][4]
Materials:
Acetophenone (0.1 mol, 12.0 g)
Thiourea (0.2 mol, 15.2 g)
Iodine (0.1 mol, 25.4 g)
Methanol
Diethyl ether
Ammonium hydroxide solution
Procedure:
Combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask equipped with a reflux condenser.
Heat the mixture to reflux and maintain for 7-12 hours.[3][4] The reaction should be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Wash the solidified mixture with a sufficient amount of diethyl ether to remove unreacted iodine and acetophenone.
Suspend the washed solid in water and add ammonium hydroxide solution until the mixture is basic to neutralize any remaining acid.
Filter the crude product, wash it with cold water, and dry it.
Recrystallize the crude 2-amino-4-phenylthiazole from methanol to obtain a purified solid.
Caption: Step-by-step workflow for synthesizing the aminothiazole precursor.
Stage 2: General Protocol for Schiff Base Synthesis
This general procedure can be adapted for various aldehydes.[1][2][6]
Materials:
2-Amino-4-phenylthiazole (0.01 mol)
Substituted aromatic aldehyde (0.01 mol)
Absolute Ethanol or Methanol (20-40 mL)
Catalyst: Glacial acetic acid or concentrated sulfuric acid (2-3 drops)
Procedure:
Dissolve 2-amino-4-phenylthiazole (0.01 mol) and the selected aromatic aldehyde (0.01 mol) in absolute ethanol (20-30 mL) in a round-bottom flask.
Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated H₂SO₄ to the mixture.[5][6]
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 3-5 hours.[1][6]
Monitor the reaction's progress using TLC (e.g., using a mobile phase of ethyl acetate and n-hexane).
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
Filter the solid Schiff base, wash it with a small amount of cold ethanol, and dry it under vacuum.
If necessary, the product can be further purified by recrystallization from ethanol.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various 4-phenylthiazole-based Schiff bases derived from different aldehydes.
Note: Yields are as reported in the cited literature and may vary.
Characterization of Schiff Bases
The structure of the synthesized Schiff bases must be confirmed using spectroscopic methods.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Disappearance of the characteristic N-H stretching bands of the primary amine (approx. 3300-3450 cm⁻¹).
Disappearance of the aldehyde C=O stretching band (approx. 1700 cm⁻¹).
Appearance of a strong absorption band for the imine (-C=N-) group in the region of 1600-1630 cm⁻¹.[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The most characteristic signal is a singlet for the azomethine proton (-CH=N-), which typically appears downfield between δ 8.5 and 8.7 ppm.[6] Aromatic protons will produce a series of multiplets in the δ 7.0-8.2 ppm range. The disappearance of the -NH₂ signal from the starting material is also a key indicator.
¹³C NMR: The formation of the imine bond is confirmed by a signal for the azomethine carbon (-C=N-) in the δ 160-166 ppm range.[6][7]
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) or other soft ionization techniques can be used to confirm the molecular weight of the product by identifying the molecular ion peak [M]⁺ or [M+H]⁺.[6]
Application of 4-Phenylthiazole in Antifungal Drug Discovery: A Detailed Overview
Application Notes and Protocols for Researchers and Drug Development Professionals The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers and Drug Development Professionals
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge to global public health. This necessitates the exploration of novel chemical scaffolds for the development of more effective antifungal agents. The 4-phenylthiazole core has emerged as a promising pharmacophore in the design of new antifungal drugs, demonstrating a broad spectrum of activity against various fungal pathogens. This document provides a comprehensive overview of the application of 4-phenylthiazole derivatives in antifungal drug discovery, including quantitative data on their efficacy, detailed experimental protocols, and insights into their mechanisms of action.
Antifungal Activity of 4-Phenylthiazole Derivatives
Numerous studies have highlighted the potent in vitro and in vivo antifungal activities of various 4-phenylthiazole derivatives. These compounds have shown efficacy against a wide range of clinically relevant fungi, including Candida species, Cryptococcus neoformans, Aspergillus species, and dermatophytes, as well as several plant-pathogenic fungi.[1][2] The antifungal potency is often comparable or superior to existing antifungal drugs like fluconazole.
Quantitative Antifungal Activity Data
The following tables summarize the minimum inhibitory concentration (MIC), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) values of selected 4-phenylthiazole derivatives against various fungal species, as reported in the literature.
Table 1: Antifungal Activity of (4-phenyl-1,3-thiazol-2-yl) hydrazine (Compound 31C) against Pathogenic Fungi [1][2]
Fungal Species
MIC (μg/mL)
Candida albicans
0.0625
Pathogenic Fungi (general)
0.0625 - 4
Table 2: Antifungal Activity of 4-(4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives [3]
Compound
Fungal Species
IC50 (μM/24h)
IC50 (μM/48h)
MIC50 (μM/48h)
2d
C. parapsilosis
2.37
2.37
-
2e
C. parapsilosis
2.47
1.23
-
2g
C. parapsilosis
-
-
2.15
2i
C. parapsilosis
-
-
2.36
2e
C. albicans
-
-
Similar to Fluconazole and Ketoconazole
Table 3: Antifungal Activity of 2-hydrazinyl-4-phenyl-1,3-thiazole Derivatives against Candida albicans [4]
Compound
MIC (μg/mL)
7a
3.9
7b
3.9
7c
3.9
Fluconazole (Reference)
15.62
Table 4: Antifungal Activity of Phenylthiazole Derivatives Containing an Acylhydrazone Moiety against Magnaporthe oryzae [5][6]
The antifungal activity of 4-phenylthiazole derivatives appears to be multifactorial, with different derivatives potentially acting through distinct mechanisms. Two prominent mechanisms of action that have been investigated are the induction of oxidative stress and the inhibition of ergosterol biosynthesis.
Induction of Oxidative Stress
One proposed mechanism involves the generation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage and subsequent cell death. The compound (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) has been shown to increase ROS levels in Candida albicans.[1][2] This accumulation of ROS can damage vital cellular components such as DNA, proteins, and lipids, ultimately leading to fungal cell death.[1] The antifungal activity of this compound was significantly reduced in the presence of ROS scavengers, further supporting this mechanism.[1]
Caption: Proposed mechanism of action of a 4-phenylthiazole derivative via induction of oxidative stress.
Inhibition of Ergosterol Biosynthesis
Another key mechanism of action for some 4-phenylthiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[3][7] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal growth inhibition. This mechanism is similar to that of the widely used azole class of antifungal drugs.[3]
Caption: Inhibition of ergosterol biosynthesis by 4-phenylthiazole derivatives targeting CYP51.
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of 4-phenylthiazole derivatives for antifungal activity, based on methodologies cited in the literature.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
Test compounds (4-phenylthiazole derivatives)
Fungal strains (e.g., Candida albicans)
RPMI-1640 medium with L-glutamine, buffered with MOPS
96-well microtiter plates
Spectrophotometer or plate reader
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate.
Prepare a fungal inoculum suspension and adjust its concentration to a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
Add the fungal inoculum to each well containing the diluted compound. Include a positive control (fungal inoculum without compound) and a negative control (medium only).
Incubate the plates at 35-37°C for 24-48 hours.
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[8]
Biofilm Formation Inhibition Assay
This assay assesses the ability of a compound to prevent the formation of fungal biofilms.
Materials:
Test compounds
Fungal strains
Appropriate growth medium for biofilm formation (e.g., RPMI-1640)
Technical Support Center: Optimizing 4-Phenylthiazole Synthesis
Welcome to the technical support center for the synthesis of 4-phenylthiazole and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issue...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 4-phenylthiazole and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during the synthesis of 4-phenylthiazole, primarily focusing on the widely used Hantzsch thiazole synthesis.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve it?
Answer: Low or no yield in 4-phenylthiazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include reactant quality, reaction conditions, and potential side reactions.
Reactant Purity: Ensure the purity of your starting materials, the α-haloketone (e.g., 2-bromoacetophenone) and the thioamide (e.g., thiourea). Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[1] If necessary, recrystallize or chromatograph the starting materials.
Reaction Temperature: The Hantzsch synthesis often requires heating to proceed at an efficient rate.[1] If the reaction is performed at room temperature, consider increasing the temperature. Optimization studies have shown that increasing the temperature, for instance to 80°C, can significantly improve yields.
Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time. However, be aware that excessively long reaction times can sometimes lead to increased by-product formation.
Solvent Choice: The solvent plays a crucial role in reaction rate and yield.[2] While alcohols like methanol and ethanol are common, the optimal solvent can be substrate-dependent. It is advisable to perform small-scale solvent screening to find the best option for your specific reaction.[2] In some cases, a mixture of solvents, such as ethanol/water, has been shown to improve yields.[3]
Stoichiometry: While a 1:1 stoichiometry is the theoretical standard, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion by ensuring the full consumption of the α-haloketone.[4]
Issue 2: Presence of Multiple Products or Impurities
Question: My TLC analysis of the crude product shows multiple spots, indicating impurities or side products. How can I improve the reaction's selectivity?
Answer: The formation of multiple products can be due to side reactions or impurities in the starting materials. Here are some strategies to enhance selectivity:
Control of pH: The pH of the reaction medium can influence the reaction pathway. Under strongly acidic conditions, there is a possibility of forming 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1][5] The final product is often isolated after neutralization with a weak base like sodium carbonate to precipitate the free thiazole.[1][6]
Catalyst Use: The use of a catalyst can improve reaction rates and, in some cases, selectivity. For instance, copper silicate has been used as a reusable heterogeneous catalyst in the synthesis of 2-amino-4-phenylthiazole derivatives, leading to high yields and shorter reaction times.[7]
Microwave-Assisted Synthesis: Microwave irradiation offers rapid and uniform heating, which can reduce reaction times and minimize the formation of byproducts.[1]
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my 4-phenylthiazole product. What are the best practices for purification?
Answer: Effective purification is crucial for obtaining a high-purity product and an accurate yield calculation.
Column Chromatography: This is a widely used method for purifying thiazole derivatives.[8] The choice of solvent system is critical and should be determined by preliminary TLC analysis to achieve good separation between the product and impurities.[8]
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at cooler temperatures.
Work-up Procedure: A proper work-up is essential before purification. This typically involves neutralizing the reaction mixture, followed by extraction of the product into an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-phenylthiazole?
A1: The Hantzsch thiazole synthesis is the most common and versatile method.[4] It involves the condensation reaction between an α-haloketone and a thioamide.[4]
Q2: How can I accelerate the synthesis of 4-phenylthiazole?
A2: Microwave-assisted synthesis is a proven method to significantly reduce reaction times, often from hours to minutes, while improving yields.[4] The use of certain catalysts can also enhance reaction rates.[7]
Q3: Are there any greener synthesis methods available?
A3: Yes, research has focused on developing more environmentally friendly protocols. This includes the use of reusable catalysts, solvent-free reaction conditions, and ultrasonic irradiation.[3][9]
Q4: How does the choice of α-haloketone affect the reaction?
A4: The reactivity of the α-haloketone is a key factor. α-bromoketones are commonly used and are generally more reactive than α-chloroketones, which can lead to shorter reaction times and higher yields.
Q5: Can I use a one-pot, multi-component reaction to synthesize more complex 4-phenylthiazole derivatives?
A5: Yes, modern variations of the Hantzsch synthesis allow for efficient one-pot, three-component reactions where an α-haloketone, a thioamide, and an aldehyde are condensed together, often with a catalyst, to form more complex thiazole derivatives.[4]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of 4-phenylthiazole synthesis.
Table 1: Effect of Solvent and Temperature on Yield
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation
Method
Reaction Time
Yield (%)
Conventional Heating (Reflux)
8 hours
Lower
Microwave Irradiation (90°C)
30 minutes
Up to 95%
Data adapted from a similar system described in reference[4].
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole [4]
Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.
Reaction: Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution to precipitate the product.
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry.
Protocol 2: Microwave-Assisted Synthesis of 4-Phenylthiazole Derivatives [4]
Reaction Setup: In a microwave reaction vessel, combine the α-haloketone (1 mmol) and the appropriate thioamide (1.1-1.5 mmol).
Solvent Addition: Add a suitable solvent such as methanol or ethanol.
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to a target temperature (e.g., 90-120°C) for 10-30 minutes.
Work-up and Isolation: After cooling, isolate the product using the work-up and purification procedures described in Protocol 1.
Visualizations
The following diagrams illustrate key concepts and workflows related to 4-phenylthiazole synthesis.
troubleshooting byproduct formation in 4-phenylthiazole synthesis
Technical Support Center: 4-Phenylthiazole Synthesis Welcome to the technical support center for 4-phenylthiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to tr...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 4-Phenylthiazole Synthesis
Welcome to the technical support center for 4-phenylthiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly byproduct formation, encountered during the synthesis of 4-phenylthiazole and its derivatives via the Hantzsch thiazole synthesis.
Q1: My Hantzsch reaction is giving a low yield of the desired 4-phenylthiazole. What are the common causes?
Low yields in the Hantzsch synthesis can stem from several factors. The most common issues include incomplete reactions, degradation of starting materials, or the formation of side products. Key areas to investigate are reaction temperature, reaction time, and the purity of your starting materials (α-haloketone and thioamide). For instance, using an α-bromoketone (e.g., 2-bromoacetophenone) is often more effective than the corresponding chloro-variant due to its higher reactivity.[1] Additionally, modern variations such as microwave-assisted synthesis can significantly improve yields and reduce reaction times.[2][3][4][5]
Q2: I am observing a significant impurity with a higher molecular weight than my product. What could it be?
A common byproduct in the Hantzsch synthesis is a 1,4-dithiane derivative, which arises from the reaction of two molecules of the thioamide with two molecules of the α-haloketone. Another possibility is the self-condensation of the α-haloketone under basic or heated conditions. Careful control over stoichiometry and slow, controlled addition of the α-haloketone to the thioamide solution can help minimize these side reactions.
Q3: My final product seems to contain unreacted starting materials. How can I improve conversion and purification?
Unreacted starting materials are a frequent issue. To drive the reaction to completion, consider the following:
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the thioamide.[2] This ensures the more expensive α-haloketone is fully consumed.
Temperature & Time: Ensure the reaction is heated (e.g., reflux in ethanol or methanol) for a sufficient duration (30-60 minutes or more) until TLC analysis shows consumption of the limiting reagent.[1][2]
Purification: The 4-phenylthiazole product is often poorly soluble in aqueous solutions.[1] After the reaction, pouring the mixture into a basic solution (like 5% sodium carbonate) will neutralize the HBr or HCl formed and precipitate the free-base thiazole product, leaving unreacted thioamide and salts in the solution.[1][2] The crude product can then be collected by vacuum filtration and washed.[2]
Q4: Can the reaction conditions influence the formation of isomers?
Yes, particularly when using N-substituted thioamides. Under neutral conditions, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively. However, performing the condensation under acidic conditions (e.g., in the presence of 10M HCl) can lead to the formation of a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles.[6] The ratio of these isomers is influenced by the specific acid concentration, temperature, and the structure of the starting materials.[6]
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting common issues during 4-phenylthiazole synthesis.
Caption: Troubleshooting Decision Tree for 4-Phenylthiazole Synthesis.
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard Hantzsch synthesis adapted from common laboratory procedures.[1][2] It uses 2-bromoacetophenone and thiourea.
Materials:
2-Bromoacetophenone (5.0 mmol, 1.0 g)
Thiourea (7.5 mmol, 0.57 g)
Methanol (5 mL)
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Deionized Water
20 mL vial or round-bottom flask, stir bar, stir plate with heating
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL vial equipped with a magnetic stir bar.
Add 5 mL of methanol to the vial.
Heat the mixture with stirring to a gentle reflux (~65-70°C) for 30-60 minutes.
Remove the reaction from the heat and allow it to cool to room temperature.
Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.
Collect the solid product by vacuum filtration.
Wash the collected solid (filter cake) with cold deionized water to remove residual salts.
Allow the product to air dry completely on a watch glass.
General Experimental Workflow
The following diagram illustrates the typical laboratory workflow for the Hantzsch synthesis.
Caption: General Laboratory Workflow for Hantzsch Thiazole Synthesis.[2]
Data Presentation
Optimizing reaction conditions can significantly impact yield and purity. The choice between conventional heating and microwave irradiation is a key consideration.
Table 1: Comparison of Reaction Conditions for Hantzsch Synthesis
Parameter
Conventional Heating
Microwave-Assisted
Advantage of Microwave
Reagents
α-haloketone (1 eq), Thioamide (1.1-1.5 eq)
α-haloketone (1 eq), Thioamide (1.1-1.5 eq)
Similar stoichiometry
Solvent
Ethanol, Methanol
Ethanol, Methanol
Similar solvents
Temperature
65-80°C (Reflux)
90-120°C
Higher temp, faster kinetics
Time
30 - 120 minutes
10 - 30 minutes
Significant time reduction
Typical Yields
Good to Excellent
Excellent
Often higher yields
Energy Use
Moderate to High
Low
More energy efficient
Data compiled from various sources describing Hantzsch synthesis optimizations.[2][3][7][8]
Technical Support Center: 4-Phenylthiazole Synthesis Scale-Up
Welcome to the technical support center for the synthesis of 4-phenylthiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges asso...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 4-phenylthiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling this important synthesis from the lab to pilot and manufacturing scales.
This section addresses common issues encountered during the scale-up of 4-phenylthiazole synthesis, primarily focusing on the widely used Hantzsch thiazole synthesis.
Q1: My reaction yield is high at the lab scale but drops significantly upon scale-up. What are the potential causes?
A: A decrease in yield during scale-up is a common problem and can be attributed to several factors that are less pronounced in a small flask:
Inefficient Heat Transfer: The Hantzsch synthesis is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized overheating, causing decomposition of reactants, intermediates, or the final product, and promoting side reactions.[1]
Poor Mixing: Inadequate agitation in a large vessel can result in non-homogenous reaction mixtures. This leads to localized areas of high reactant concentration, which can cause side reactions, and areas of low concentration, resulting in incomplete conversion.
Reagent Addition Rate: The rate of addition of one reactant to another becomes critical at scale. Adding a reactant too quickly can cause a rapid exotherm that is difficult to control, while adding it too slowly can unnecessarily prolong the reaction time, potentially leading to degradation.
Changes in Purity of Starting Materials: Different batches or grades of starting materials are often used for larger scale synthesis. Impurities that were negligible at a small scale can have a significant impact on a larger reaction.
Q2: I am observing a new, significant impurity in my large-scale batch that was not present or was a minor component in the lab. How do I identify and mitigate it?
A: The formation of new impurities at scale is often related to the issues of heat and mass transfer mentioned above.
Common Side Reactions: Under acidic conditions, the Hantzsch synthesis can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[2] Overheating can lead to the formation of dimeric or polymeric byproducts.
Identification: The first step is to characterize the impurity using techniques like LC-MS, NMR, and IR spectroscopy. Understanding the structure will provide clues about its formation pathway.
Mitigation Strategies:
Improve Temperature Control: Ensure your reactor's cooling system is adequate. Consider using a jacketed reactor with a thermal control unit.
Optimize Reagent Addition: Implement a controlled addition profile, potentially adding the limiting reagent subsurface to ensure rapid mixing and dispersion.
Re-evaluate Stoichiometry: A slight excess of the thioamide (e.g., thiourea) is common at the lab scale, but this may need to be re-optimized for large-scale production to minimize side reactions.[3]
Q3: The work-up and isolation of my product are proving difficult at a larger scale. What can I do?
A: Procedures that are simple in the lab, like filtration and recrystallization, can become bottlenecks at scale.
Filtration Issues: If the product precipitates as very fine particles, it can clog filters. Consider adjusting the precipitation conditions (e.g., temperature, rate of addition of anti-solvent) to encourage the growth of larger crystals.
Purification Challenges: While many 2-amino-4-phenylthiazole products are pure enough after precipitation, some derivatives may require further purification.[3] Column chromatography is often not feasible for large quantities.[4][5] Consider scalable alternatives like recrystallization from a suitable solvent system or slurry washes.
Drying: Air drying on a watch glass is not practical for kilograms of material. A vacuum oven or a filter dryer should be used to efficiently remove residual solvents.
Q4: What are the key safety considerations when scaling up the Hantzsch synthesis of 4-phenylthiazole?
A: The primary safety concern is managing the reaction exotherm to prevent a thermal runaway.[1][6]
Thermal Hazard Assessment: Before any scale-up, it is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).[7] This will help determine the onset temperature of the exotherm and the potential for a runaway reaction.
Reactor Safety: Ensure the reactor is equipped with adequate cooling capacity, an emergency quenching system, and a rupture disc or relief valve.
Handling of Reagents: α-haloketones (like 2-bromoacetophenone) are lachrymators and toxic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems) are mandatory.
Quantitative Data Presentation
The following tables summarize typical reaction parameters found in literature for lab-scale synthesis and illustrate key considerations for scale-up.
Table 1: Lab-Scale Synthesis Parameters for 2-Amino-4-phenylthiazole Derivatives
Table 2: Illustrative Comparison of Lab vs. Scale-Up Process Parameters
Parameter
Lab Scale (e.g., 100 mL flask)
Pilot Scale (e.g., 100 L reactor)
Key Scale-Up Consideration
Heat Transfer
High surface area to volume ratio; rapid heating/cooling
Low surface area to volume ratio; slower heat removal
Potential for uncontrolled exotherms and side reactions.[1]
Mixing
Magnetic stirrer; rapid homogenization
Impeller/baffle system; potential for dead zones
Inhomogeneity can lead to localized high concentrations and byproduct formation.
Reagent Addition
Manual, all at once or via dropping funnel
Controlled pump addition over a set time
Rate must be carefully controlled to manage heat generation.
Work-up
Precipitation, vacuum filtration (Buchner funnel)
Crystallization, centrifugation or filter-dryer
Filtration and drying times can become significant bottlenecks.
Cycle Time
~2-4 hours
Potentially >24 hours
Each unit operation takes longer; efficiency is critical.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 2-Amino-4-phenylthiazole
This protocol is a classical Hantzsch synthesis adapted from standard laboratory procedures.[3]
Materials:
2-Bromoacetophenone
Thiourea
Methanol
5% Sodium Carbonate (Na₂CO₃) solution
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Procedure:
In a 100 mL round-bottom flask, combine 2-bromoacetophenone (10.0 g, 50.2 mmol) and thiourea (5.7 g, 75.0 mmol).
Add methanol (50 mL) and a magnetic stir bar.
Heat the mixture to reflux (approx. 65-70°C) with stirring for 45 minutes. Monitor the reaction progress by TLC.
Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
Slowly pour the reaction mixture into a beaker containing 200 mL of 5% aqueous sodium carbonate solution while stirring. A yellow precipitate will form.
Stir the suspension for 15 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the filter cake with cold deionized water (2 x 50 mL) to remove any inorganic salts.
Dry the product in a vacuum oven at 50°C to a constant weight.
Protocol 2: Key Considerations for Pilot-Scale Synthesis (e.g., 10 kg Scale)
This section outlines critical modifications and safety measures for scaling up the synthesis.
Equipment:
Jacketed glass-lined or stainless-steel reactor (e.g., 100 L) equipped with a mechanical stirrer, temperature probes, a reflux condenser, and addition ports.
A thermal control unit for precise heating and cooling of the reactor jacket.
A pump for controlled addition of solutions.
A filter-dryer or centrifuge for product isolation and drying.
Scale-Up Considerations:
Safety First: Conduct a full thermal hazard analysis (e.g., using ARC) to understand the thermal profile of the reaction at concentration.[7] Ensure all safety features of the reactor are operational.
Reagent Charging: Charge the reactor with thiourea and methanol first and begin agitation. The 2-bromoacetophenone can be dissolved in a minimal amount of methanol and added via a pump over a period of 30-60 minutes. This controlled addition is crucial to manage the exotherm.
Temperature Control: Program the thermal control unit to maintain the internal reaction temperature at the desired setpoint (e.g., 65°C). The jacket temperature will likely need to be significantly lower to absorb the heat generated by the reaction. Monitor the internal and jacket temperatures closely.
Reaction Monitoring: Take samples periodically to monitor the reaction progress by HPLC to ensure it goes to completion.
Work-up and Isolation:
Transfer: The reaction mixture can be transferred via a dip tube and pump to a separate vessel containing the sodium carbonate solution.
Precipitation/Crystallization: The precipitation should be done under controlled temperature conditions to influence crystal size and filterability. A slow addition or a controlled cooling profile may be necessary.
Isolation: Use a centrifuge or a filter-dryer for solid-liquid separation. This is much more efficient than large-scale vacuum filtration.
Washing: Wash the product cake directly in the isolation equipment with pre-chilled water.
Drying: Dry the product under vacuum in the filter-dryer until the solvent content meets specifications.
Technical Support Center: 4-Phenylthiazole ¹H NMR Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encoun...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the ¹H NMR analysis of 4-phenylthiazole, with a specific focus on resolving peak broadening.
Troubleshooting Guide
This section offers a question-and-answer format to directly address specific problems you might be facing in the lab.
Question 1: Why are the proton signals in my ¹H NMR spectrum of 4-phenylthiazole broad and poorly resolved?
Answer: Peak broadening in the ¹H NMR spectrum of 4-phenylthiazole can stem from several factors, ranging from instrumental issues to the inherent chemical properties of the molecule. A systematic approach is crucial for diagnosing and resolving the issue.
Initial Checks & Common Issues:
Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad and distorted peaks. Always ensure the spectrometer is properly shimmed before acquiring your spectrum.
Sample Purity: The presence of paramagnetic impurities, even in trace amounts, can lead to significant line broadening. Ensure your sample is pure and that your NMR tube and solvent are free from contaminants.
Sample Concentration: High concentrations of 4-phenylthiazole can lead to intermolecular interactions and aggregation, resulting in broader signals. Preparing a more dilute sample can often alleviate this issue.
Molecule-Specific Causes of Broadening:
If the initial checks do not resolve the problem, the broadening is likely due to the intrinsic properties of the 4-phenylthiazole molecule:
Quadrupolar Broadening from ¹⁴N: The nitrogen atom in the thiazole ring is a quadrupolar nucleus (I > 1/2). This can cause rapid relaxation of adjacent protons, leading to peak broadening. The effect is most pronounced for protons closer to the nitrogen atom.[1][2]
Chemical Exchange: If 4-phenylthiazole is involved in a dynamic process, such as protonation/deprotonation or conformational changes that occur on the NMR timescale, the observed peaks can be broadened.[3]
Frequently Asked Questions (FAQs)
Q1: I suspect quadrupolar broadening from the nitrogen is affecting my spectrum. What can I do to confirm and potentially mitigate this?
A: Quadrupolar broadening from the ¹⁴N nucleus is a common issue for nitrogen-containing heterocycles. The protons on the thiazole ring, particularly the one closest to the nitrogen, will be most affected. While completely eliminating this effect is difficult, you can try acquiring the spectrum at a higher temperature. Increased temperature can sometimes lead to faster molecular tumbling, which can average out the quadrupolar interactions and result in sharper signals.
Q2: Could chemical exchange be the cause of my broad peaks? How can I investigate this?
A: Yes, chemical exchange is a likely culprit. This can be due to slow proton exchange with residual water or acid/base catalysis, or conformational exchange. The best way to investigate this is by performing a variable temperature (VT) NMR experiment.
At low temperatures: If the exchange is slow, you may see distinct, sharp signals for each species in equilibrium.
At high temperatures: If the exchange is fast, you will see a single, sharp, averaged signal.
At intermediate temperatures (often near room temperature): You will observe broad, coalesced peaks.
If your peaks sharpen at higher or lower temperatures, this is a strong indication of chemical exchange.
Q3: My peaks are still broad even after trying different temperatures. What else can I do?
A: If temperature variation doesn't resolve the issue, consider the following:
Solvent Effects: The choice of solvent can significantly impact the chemical shifts and resolution of your spectrum. Hydrogen bonding interactions between the solvent and the thiazole nitrogen can influence the electronic environment and potentially reduce broadening. Try acquiring spectra in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, Benzene-d₆).
Concentration Effects: As mentioned, aggregation can cause broadening. Perform a concentration-dependent study by acquiring spectra at several different dilutions to see if the peak shape improves at lower concentrations.
Q4: I am observing more signals than expected for 4-phenylthiazole. What could be the reason?
A: The presence of extra peaks could be due to:
Impurities: Residual solvents from synthesis or purification are a common source of extra peaks.
Tautomers or Isomers: While less common for 4-phenylthiazole itself, derivatives could exist as tautomers or rotamers, giving rise to multiple sets of signals. A variable temperature NMR experiment can help determine if these are in dynamic equilibrium.
Data Presentation
The following tables summarize key quantitative data relevant to the ¹H NMR analysis of 4-phenylthiazole and related compounds.
Table 1: Expected ¹H NMR Chemical Shift Ranges for 4-Phenylthiazole Protons in Different Solvents
Proton
CDCl₃ (δ ppm)
DMSO-d₆ (δ ppm)
Benzene-d₆ (δ ppm)
Thiazole H-2
~8.9
~9.1
~8.5
Thiazole H-5
~7.5
~8.0
~7.2
Phenyl (ortho)
~7.9
~8.0
~7.8
Phenyl (meta)
~7.4
~7.5
~7.1
Phenyl (para)
~7.3
~7.4
~7.0
Note: These are approximate values and can vary based on concentration and temperature.[4][5][6][7][8][9]
Table 2: Influence of Experimental Parameters on Peak Broadening
Parameter
Effect on Peak Broadening
Recommended Action
Temperature
Can sharpen peaks by moving out of the intermediate exchange regime or by averaging quadrupolar effects.
Perform a variable temperature NMR study.
Concentration
High concentrations can lead to aggregation and broader peaks.
Acquire spectra at several dilutions.
Solvent
Can influence chemical exchange rates and hydrogen bonding, affecting peak shape.
Test a variety of deuterated solvents with different properties.
pH
Can affect protonation state and chemical exchange.
For samples in protic solvents, consider adjusting the pH.
Experimental Protocols
Protocol 1: Variable Temperature (VT) ¹H NMR Spectroscopy
Objective: To investigate the effect of temperature on the ¹H NMR spectrum to diagnose chemical exchange phenomena.
Methodology:
Sample Preparation: Prepare a sample of 4-phenylthiazole in a high-boiling point deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) to allow for a wide temperature range. Ensure the concentration is optimized for good signal-to-noise without causing aggregation (typically 5-10 mg in 0.6 mL of solvent).[10][11][12]
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K). Carefully shim the sample to achieve optimal resolution.
Temperature Variation:
Increase the temperature in increments of 10-20 K.
At each new temperature, allow the sample to equilibrate for 5-10 minutes.
Re-shim the magnetic field at each temperature, as shims can drift with temperature changes.
Acquire a ¹H NMR spectrum at each temperature.
Data Analysis: Compare the spectra at different temperatures, paying close attention to changes in peak width and chemical shift.
Protocol 2: Concentration-Dependent ¹H NMR Study
Objective: To determine if molecular aggregation is contributing to peak broadening.
Methodology:
Stock Solution Preparation: Prepare a concentrated stock solution of 4-phenylthiazole in your chosen deuterated solvent (e.g., 20 mg in 0.6 mL).
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10).
NMR Acquisition: Acquire a ¹H NMR spectrum for each concentration under identical experimental conditions (temperature, number of scans, etc.).
Data Analysis: Compare the peak widths and chemical shifts across the different concentrations. A significant sharpening of peaks at lower concentrations is indicative of aggregation.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the underlying principles of peak broadening.
Caption: Troubleshooting workflow for addressing peak broadening in ¹H NMR.
Caption: Effect of temperature on peak shape in the presence of chemical exchange.
Technical Support Center: Overcoming Poor Reproducibility in 4-Phenylthiazole Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing reproducibility challenges encount...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing reproducibility challenges encountered during biological assays with 4-phenylthiazole compounds.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues that may arise during your experiments.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS)
Potential Cause
Troubleshooting Step
Inconsistent Cell Seeding
Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated cell dispenser for plating. Avoid seeding cells at the edges of the plate, or fill the outer wells with sterile PBS to minimize edge effects.[1]
Cell Health and Passage Number
Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.[1]
Compound Instability
Prepare fresh dilutions of the 4-phenylthiazole compound from a frozen stock for each experiment, as some compounds can be unstable in aqueous media over time.[1]
Compound Precipitation
Visually inspect wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is below a cytotoxic threshold (typically <0.5%).[1]
Interference with Assay Reagent
4-phenylthiazole compounds may chemically interact with the assay reagent (e.g., MTT). Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions.[1]
Issue 2: Inconsistent Results in Kinase Assays
Potential Cause
Troubleshooting Step
Batch-to-Batch Variation of Reagents
Qualify new batches of kinases, substrates, and ATP by comparing their performance against a known standard or a previous batch.[2]
Compound Interference with Detection Signal
Some 4-phenylthiazole compounds may exhibit autofluorescence or quench the fluorescent signal. Measure the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths.[1]
Assay Conditions
Optimize the concentrations of the kinase, substrate, and ATP. Ensure that the assay is running in the linear range with respect to time and enzyme concentration.
Non-Specific Inhibition
At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[1] Perform the assay in the presence of a non-ionic detergent like Triton X-100 (0.01-0.1%) to test for aggregation-based inhibition.[1]
Frequently Asked Questions (FAQs)
Q1: My IC50 values for a 4-phenylthiazole compound vary significantly between experiments. What are the likely causes?
A1: Variability in IC50 values is a frequent challenge. Key factors include:
Biological Variability: Differences in cell passage number, cell density, and the metabolic state of the cells can alter their response to the compound.[1]
Compound Stability: 4-phenylthiazole analogs can degrade over time, especially if not stored correctly. This leads to inconsistent effective concentrations in your assay.[1]
Experimental Consistency: Ensure that incubation times, reagent concentrations, and plate layouts are kept consistent across all experiments.[1]
Q2: A 4-phenylthiazole compound was active in my primary screen, but I cannot confirm its activity in secondary assays. Why might this be?
A2: This often points to a "false positive" result, which is common in high-throughput screening (HTS).[1] Thiazole-containing compounds are known to be frequent hitters, also known as Pan-Assay Interference Compounds (PAINS).[1] Potential reasons for this discrepancy include:
Compound Aggregation: At higher concentrations, your compound may form aggregates that non-specifically inhibit proteins or disrupt cell membranes.[1]
Assay Interference: The compound might be colored, fluorescent, or a quencher of the reporter signal, leading to a false reading in the primary assay.[1]
Reactivity: Some thiazoles can be reactive and covalently modify proteins or other components of the assay.[1]
Q3: How can I check if my 4-phenylthiazole compound is interfering with the assay readout?
A3: To test for assay interference, you can:
Measure Autofluorescence: Check the fluorescence of your compound at the excitation and emission wavelengths used in your assay, in the absence of other fluorescent reagents.[1]
Test for Fluorescence Quenching: Add your compound to a solution of the fluorescent probe used in your assay and measure if there is a decrease in the signal.[1]
Look for Light Scattering: Visually inspect the wells for any precipitate, as this can cause light scattering and interfere with fluorescence readings.[1]
Data Presentation
Table 1: Example of Reproducibility Check for a 4-Phenylthiazole Compound (PHT-1) in an MTT Assay
Experiment
IC50 (µM)
R² of Dose-Response Curve
1
12.5
0.98
2
15.2
0.97
3
13.1
0.99
Mean
13.6
0.98
Std. Dev.
1.36
0.01
CV (%)
10.0
1.02
Table 2: Troubleshooting Summary for PHT-1 Cell Viability Assay
Parameter
Initial Result (High Variability)
Optimized Result (Low Variability)
Cell Seeding Density
5,000 - 10,000 cells/well
8,000 cells/well
Passage Number
5 - 20
8 - 12
Compound Dilution
Pre-diluted and stored at 4°C
Freshly diluted from frozen stock
Final DMSO Conc.
0.1 - 1.0%
0.5%
IC50 CV (%)
35%
<15%
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay
Cell Seeding:
Harvest cells during their logarithmic growth phase.
Perform a cell count using a hemocytometer or an automated cell counter to ensure accuracy.
Dilute the cell suspension to the desired seeding density (e.g., 8,000 cells/well).
Seed 100 µL of the cell suspension into each well of a 96-well plate.
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]
Compound Treatment:
Prepare serial dilutions of the 4-phenylthiazole compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[1]
Remove the old medium from the wells and add 100 µL of the compound dilutions.
Include vehicle control wells (medium with the same concentration of DMSO) and blank wells (medium only).[1]
Incubate for the desired treatment period (e.g., 48 or 72 hours).
MTT Assay:
Prepare a 5 mg/mL solution of MTT in sterile PBS.
Add 20 µL of the MTT solution to each well.
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
Carefully remove the medium from each well.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Workflow for a typical cell viability (MTT) assay.
Caption: A logical troubleshooting workflow for inconsistent assay results.
Caption: A simplified signaling pathway illustrating kinase inhibition.
Technical Support Center: Optimization of Microwave Parameters for 4-Phenylthiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the microwave-assisted synthesis of 4-phenylthiazole and its derivatives. The in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the microwave-assisted synthesis of 4-phenylthiazole and its derivatives. The information is presented in a question-and-answer format to directly address common issues and streamline the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for 4-phenylthiazole synthesis?
A1: Microwave-assisted synthesis offers significant advantages over conventional heating methods. Key benefits include dramatically reduced reaction times (often from hours to minutes), higher product yields, increased reaction selectivity, and cleaner reaction profiles with fewer byproducts.[1] This method aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions.[2][3]
Q2: What are the most critical parameters to optimize for this reaction?
A2: The most critical parameters to optimize are temperature, reaction time, solvent, and microwave power . These factors are interdependent and must be systematically adjusted to achieve the highest yield and purity.[4]
Q3: Which solvents are most effective for microwave-assisted 4-phenylthiazole synthesis?
A3: Polar solvents are generally preferred as they efficiently absorb microwave energy. Methanol and ethanol are the most commonly used and highly effective solvents for the Hantzsch thiazole synthesis.[5] In some cases, solvents like acetonitrile or DMF have been used.[6] Solvent-free, or "neat," reactions are also a viable and environmentally friendly option.[7]
Q4: What is a good starting point for temperature and reaction time?
A4: A typical starting point for optimization is a temperature range of 90-120°C and a reaction time of 10-30 minutes .[5] Many successful syntheses have been reported with temperatures around 90°C for 30 minutes, achieving yields up to 95%.[6][8]
Q5: How does microwave power setting influence the reaction?
A5: Microwave power (measured in Watts) controls the rate of energy input into the reaction. A higher power setting will cause the reaction mixture to reach the target temperature faster. However, excessively high power can lead to localized overheating, solvent boiling, and potential degradation of reactants or products. It is often best to use a power setting that allows for a smooth and controlled ramp to the target temperature.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of 4-phenylthiazole.
Issue: Low or No Product Yield
Q: My reaction shows a significant amount of unreacted starting materials. What should I do?
A: Incomplete conversion is a common problem that can be solved by adjusting reaction parameters.[4]
Increase Temperature: The Hantzsch synthesis requires energy to overcome its activation barrier. Gradually increase the temperature in increments of 10°C (e.g., from 100°C to 110°C, then 120°C).[4] Be cautious, as temperatures exceeding 120-140°C can sometimes lead to byproduct formation.
Extend Reaction Time: If the temperature is optimal, the reaction may simply need more time to reach completion. Increase the irradiation time in 5 to 10-minute intervals.
Check Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess (1.1-1.5 equivalents) of the thioamide component (e.g., thiourea) relative to the α-haloketone is often recommended.[5]
Verify Reactant Purity: Impurities in starting materials, particularly the α-haloketone, can inhibit the reaction. Confirm the purity of your reagents before starting.[4]
Issue: Formation of Byproducts / Impure Product
Q: My final product is impure and contains significant byproducts. How can I resolve this?
A: Byproduct formation is often due to reaction conditions being too harsh.
Lower the Temperature: High temperatures can cause degradation or promote side reactions.[4] Try reducing the target temperature to the lower end of the optimal range (e.g., 90-100°C).
Shorten Reaction Time: Prolonged exposure to high temperatures can lead to the decomposition of the desired product. Reduce the irradiation time.
Investigate Side Reactions: Be aware of common side reactions, such as the formation of 2-imino-2,3-dihydrothiazoles, which can occur under certain conditions.[4] Adjusting the work-up procedure, for example by ensuring a basic wash (e.g., with 5% Na₂CO₃), can help isolate the desired product.[9]
Issue: Reaction Not Heating Effectively or Over-Pressurizing
Q: The reaction is not reaching the target temperature, or the pressure is exceeding the safety limits of the vessel. What is the cause?
A: This is almost always related to the choice of solvent.
Select a Polar Solvent: Ensure you are using a solvent with a high dielectric constant, such as methanol or ethanol, which absorbs microwave energy efficiently. Non-polar solvents are poor absorbers and will not heat effectively.
Use an Appropriate Solvent Volume: Do not overfill the microwave vial. A typical reaction volume is 2-5 mL in a 10 mL vessel. Too much volume can lead to excessive pressure buildup as the solvent heats.
Ensure Proper Sealing: A faulty or loose vial cap can prevent the system from reaching and maintaining the necessary pressure for elevated-temperature reactions.
Data Presentation: Optimized Reaction Parameters
The following table summarizes various optimized conditions reported for the microwave-assisted synthesis of 4-phenylthiazole derivatives.
Note: Reference[2] uses baker's yeast as a catalyst at room temperature, which represents a biocatalytic approach rather than direct microwave heating optimization.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole
This protocol details a general and reliable method for synthesizing 2-amino-4-phenylthiazole using the Hantzsch reaction under microwave irradiation.[5][9]
Materials:
2-Bromoacetophenone (1 mmol, ~199 mg)
Thiourea (1.5 mmol, ~114 mg)
Methanol (3-5 mL)
10 mL microwave reaction vessel with a magnetic stir bar
Reaction Setup: Place the magnetic stir bar into the 10 mL microwave reaction vessel. Add 2-bromoacetophenone (1 mmol) and thiourea (1.5 mmol).
Solvent Addition: Add 3-5 mL of methanol to the vessel.
Sealing the Vessel: Securely cap the vessel using the appropriate crimper or cap.
Microwave Irradiation: Place the sealed vessel into the cavity of the microwave synthesizer. Set the reaction parameters:
Target Temperature: 100°C
Ramp Time: 2 minutes
Hold Time: 15 minutes
Stirring: On
Power: Use variable power to maintain the target temperature (or a fixed power of ~100 W).
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) using the instrument's compressed air cooling system.
Product Isolation: Once cooled, carefully uncap the vessel. Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution. A solid precipitate should form.
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
Washing: Wash the collected solid (the filter cake) with cold deionized water (2 x 10 mL) to remove any residual salts or impurities.
Drying: Spread the purified solid on a watch glass and allow it to air dry completely. The final product can be further purified by recrystallization from ethanol if necessary.
Visual Guides and Workflows
Diagram 1: General Experimental Workflow
Caption: A typical workflow for microwave-assisted 4-phenylthiazole synthesis.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Diagram 3: Parameter Optimization Logic
Caption: Interdependency of key parameters for reaction optimization.
Validating 4-Phenylthiazole Cytotoxicity: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the cytotoxic effects of 4-phenylthiazole and its derivatives, this guide provides a comprehensive comparison of its performance against vario...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals investigating the cytotoxic effects of 4-phenylthiazole and its derivatives, this guide provides a comprehensive comparison of its performance against various cancer cell lines, supported by experimental data from recent studies. Detailed methodologies for key cytotoxicity assays are presented to ensure reproducibility and accurate interpretation of results.
Comparative Cytotoxicity Data of Thiazole Derivatives
The cytotoxic activity of 4-phenylthiazole and its analogs is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the IC50 values of various 4-phenylthiazole derivatives against several human cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Compound
Cell Line
IC50 (µM)
Reference Compound
IC50 (µM)
4-(4-Chlorophenyl)thiazolyl derivative
MDA-MB-231 (Breast)
3.52
Sorafenib
1.18
3-Nitrophenylthiazolyl derivative
MDA-MB-231 (Breast)
1.21
Sorafenib
1.18
4-Bromophenylthiazolyl derivative
MDA-MB-231 (Breast)
4.89
Sorafenib
1.18
Thiazole derivative with bromide substitution
MCF-7 (Breast)
31.5 ± 1.91
Staurosporine
6.77 ± 0.41
Thiazole derivative with bromide substitution
HepG2 (Liver)
51.7 ± 3.13
Staurosporine
8.4 ± 0.51
N-phenyl-2-p-tolylthiazole-4-carboxamide with para-nitro
SKNMC (Neuroblastoma)
10.8 ± 0.08
Doxorubicin
-
N-phenyl-2-p-tolylthiazole-4-carboxamide with meta-chloro
HepG2 (Liver)
11.6 ± 0.12
Doxorubicin
-
3-F-2-phenylthiazole-4-carboxamide
HT-29 (Colon)
1.75
-
-
2-F-2-phenylthiazole-4-carboxamide
HT-29 (Colon)
4.25
-
-
2-F-2-phenylthiazole-4-carboxamide
MCF-7 (Breast)
4.5
-
-
2-F-2-phenylthiazole-4-carboxamide
SKNMC (Neuroblastoma)
5
-
-
Table 1: Comparative IC50 values of various 4-phenylthiazole derivatives against different cancer cell lines.[1][2][3][4]
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
MTT Cell Viability Assay Protocol
This protocol is adapted from standard procedures for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]
Materials:
4-Phenylthiazole derivative stock solution (in an appropriate solvent, e.g., DMSO)
96-well flat-bottom plates
Complete cell culture medium
Phosphate-buffered saline (PBS)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[5]
Compound Treatment: Prepare serial dilutions of the 4-phenylthiazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated using the following formula:
(Absorbance of treated cells / Absorbance of untreated cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Cytotoxicity Assay
The following diagram illustrates the general workflow for assessing the cytotoxicity of 4-phenylthiazole derivatives.
Cytotoxicity Assay Workflow
Signaling Pathway: Induction of Apoptosis
Many thiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[5][6] The diagram below depicts a simplified overview of the intrinsic (mitochondrial) pathway of apoptosis, which is a common mechanism reported for these compounds.[5]
Intrinsic Apoptosis Pathway
Mechanism of Action
Beyond apoptosis, studies have shown that 4-phenylthiazole derivatives can induce cytotoxicity through various mechanisms, including:
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, such as the G1 and G2/M phases, preventing cancer cell proliferation.[1]
Inhibition of Signaling Pathways: Thiazole-containing molecules have been found to inhibit crucial cell survival pathways like PI3K/Akt.[5][7]
VEGFR-2 Inhibition: Certain derivatives have demonstrated the ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][2]
Induction of Reactive Oxygen Species (ROS): An increase in ROS levels can lead to oxidative stress and subsequent cell death.[5]
This guide provides a foundational understanding for validating the cytotoxicity of 4-phenylthiazole compounds. For more in-depth analysis, researchers are encouraged to consult the cited literature and consider additional assays to explore specific mechanisms of action.
comparative analysis of 4-phenylthiazole and oxazole derivatives
A Comparative Analysis of 4-Phenylthiazole and Oxazole Derivatives for Drug Discovery and Development Introduction Thiazole and oxazole heterocycles are privileged scaffolds in medicinal chemistry, forming the core of nu...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Analysis of 4-Phenylthiazole and Oxazole Derivatives for Drug Discovery and Development
Introduction
Thiazole and oxazole heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural similarity, both being five-membered aromatic rings containing a nitrogen and a second heteroatom (sulfur for thiazole, oxygen for oxazole), invites a comparative analysis to understand their distinct contributions to molecular properties and biological function. This guide provides an objective comparison of 4-phenylthiazole and oxazole derivatives, focusing on their physicochemical properties, synthesis, reactivity, and biological activities, supported by experimental data and detailed protocols to aid researchers in drug design and development.
Physicochemical and Spectroscopic Properties
The substitution of sulfur with oxygen imparts notable differences in the physicochemical characteristics of the heterocyclic core, influencing properties like basicity, aromaticity, and reactivity. Oxazoles are generally less basic than the corresponding thiazoles. The pKa of the conjugate acid of oxazole is approximately 0.8, whereas thiazole is more basic with a pKa of 2.5.[1] This difference in basicity can significantly impact drug-receptor interactions and pharmacokinetic profiles.
Spectroscopic techniques are crucial for the characterization of these derivatives. While both classes exhibit signals for aromatic protons in ¹H NMR spectra, the chemical shifts of the ring protons can differ. For instance, the C5-H proton of the thiazole ring in 2-amino-4-phenylthiazole derivatives appears around δ 6.2-6.7 ppm.[2] In ¹³C NMR, the carbons of the thiazole ring are typically observed at δ 115-170 ppm. For oxazole, core spectroscopy studies have provided detailed analysis of its electronic structure.[3][4]
Table 1: Comparison of Physicochemical and Spectroscopic Properties
Property
4-Phenylthiazole Derivatives
Oxazole Derivatives
Key Differences & Implications
Parent Compound
4-Phenylthiazole
Oxazole
The phenyl group at position 4 is a common feature in many bioactive thiazoles.
The precise chemical shifts are highly dependent on the substitution pattern.
¹³C NMR (Ring Carbons)
Typically in the range of δ 115-170 ppm.
Characterized by various spectroscopic studies.[3][4]
Provides a fingerprint for the heterocyclic core.
IR Spectroscopy
C=C and C=N stretching at ~1600-1400 cm⁻¹, C-S stretching.[7]
C=C and C=N stretching in a similar region, C-O stretching.
The C-S vs C-O stretching bands can be a distinguishing feature.
Mass Spectrometry
Molecular ion (M⁺) for 4-phenylthiazole at m/z = 161.03.[5]
Molecular ion (M⁺) for oxazole at m/z = 69.02.
Provides confirmation of molecular weight and fragmentation patterns aid in structure elucidation.
Synthesis of Core Scaffolds
The construction of the thiazole and oxazole rings can be achieved through various synthetic strategies, often involving the cyclization of acyclic precursors.
Synthesis of 4-Phenylthiazole Derivatives
A prevalent method for synthesizing 2-amino-4-phenylthiazole is the Hantzsch thiazole synthesis . This involves the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide (e.g., thiourea).[2]
Synthesis of Oxazole Derivatives
The Robinson-Gabriel synthesis is a classic method for oxazole formation, which involves the cyclization and dehydration of 2-acylaminoketones.[1] Another versatile method is the van Leusen oxazole synthesis , which utilizes tosylmethylisocyanide (TosMIC) in a [3+2] cycloaddition with an aldehyde.[8]
Caption: General synthetic schemes for thiazole and oxazole rings.
Comparative Biological Activities
Both 4-phenylthiazole and oxazole derivatives exhibit a broad spectrum of biological activities. The choice of scaffold can influence potency and selectivity against different biological targets.
Anticancer Activity
Derivatives from both classes have shown significant potential as anticancer agents. Their mechanisms often involve inducing apoptosis, cell cycle arrest, and inhibiting key signaling pathways.
4-Phenylthiazole Derivatives: Have been evaluated against various cancer cell lines, including breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancer.[9] Some derivatives have demonstrated potent cytotoxic activity by inhibiting VEGFR-2 and inducing cell cycle arrest.[10][11]
Oxazole Derivatives: Also exhibit broad anticancer activity.[12][13] They have been shown to inhibit targets such as tubulin, protein kinases, and STAT3, leading to apoptosis in cancer cells.[13]
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Derivatives
Note: Direct comparison is challenging due to variations in compound structures and assay conditions across different studies. The table presents examples of high potency observed for the thiazole class.
Antimicrobial and Antifungal Activity
4-Phenylthiazole Derivatives: A number of 4-phenylthiazole derivatives have demonstrated significant antifungal activity, particularly against crop fungal diseases like Magnaporthe oryzae.[16] They have also been investigated for antibacterial and anthelmintic properties.[2]
Oxazole Derivatives: This class also possesses a wide range of antimicrobial activities.[17][18] Substituted oxazoles have shown good antibacterial potential against strains like E. coli and S. aureus.[12]
Enzyme Inhibition
4-Phenylthiazole Derivatives: A notable application is the development of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for treating pain and inflammation.[19] They are also known to be potent inhibitors of p38 MAP kinase.[20]
Oxazole Derivatives: Oxazole-containing compounds have been developed as inhibitors for a variety of enzymes, including tyrosine kinases and COX-2.[18]
Caption: Examples of biological targets for each derivative class.
Experimental Protocols
Reproducible and standardized experimental methods are fundamental for the comparative evaluation of chemical compounds.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.[10][21][22]
Materials:
96-well plates
Cancer cell lines (e.g., MCF-7, HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compounds dissolved in DMSO
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
Solubilization solution (e.g., DMSO or acidified isopropanol)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).
Compound Treatment: Prepare serial dilutions of the test compounds. Add the desired concentrations to the wells and incubate for 48-72 hours. Include vehicle control (DMSO) and positive control wells.
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol 2: Enzyme Inhibition Assay (General)
This protocol provides a general framework for measuring the inhibition of a specific enzyme. The example of Acetylcholinesterase (AChE) inhibition is based on Ellman's method.[23]
Test compounds and a reference inhibitor (e.g., Donepezil)
96-well microplate and reader
Procedure:
Reagent Preparation: Prepare working solutions of the enzyme, substrate, DTNB, and test compounds in the buffer.
Assay Reaction: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
Enzyme Addition: Add the enzyme solution to each well to initiate the pre-incubation period (e.g., 15 minutes at 37°C).
Substrate Addition: Initiate the reaction by adding the substrate (ATC).
Kinetic Reading: Immediately measure the change in absorbance over time (e.g., at 412 nm for DTNB) using a microplate reader in kinetic mode.
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.
Conclusion
The reveals distinct profiles that can be strategically exploited in drug design. 4-Phenylthiazoles often exhibit robust biological activity across various domains, including potent anticancer and antifungal effects, and have been successfully developed as multi-target enzyme inhibitors. The higher basicity and aromaticity of the thiazole ring compared to oxazole contribute to different physicochemical properties that can be tuned to optimize pharmacokinetic and pharmacodynamic outcomes. Oxazoles, while sharing a similar structural framework, offer a different electronic and steric profile, leading to their own unique spectrum of biological activities, particularly as kinase and COX inhibitors.
The choice between these two scaffolds is not one of superiority but of suitability for a given biological target and desired drug-like properties. This guide provides the foundational data, synthetic logic, and experimental protocols to empower researchers to make informed decisions in the rational design of novel therapeutics based on these versatile heterocyclic cores.
4-Phenylthiazole Derivatives Emerge as Potent Alternatives to Fluconazole in Antifungal Research
For Immediate Release Recent in vitro studies have highlighted a promising class of compounds, 4-phenylthiazole derivatives, demonstrating significant antifungal activity, in some cases surpassing the efficacy of the wid...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Recent in vitro studies have highlighted a promising class of compounds, 4-phenylthiazole derivatives, demonstrating significant antifungal activity, in some cases surpassing the efficacy of the widely used antifungal drug, fluconazole. This development opens new avenues for researchers and drug development professionals in the quest for more effective treatments against fungal infections, particularly those caused by resistant strains of Candida.
This guide provides a comparative analysis of the antifungal activity of select 4-phenylthiazole derivatives against fluconazole, supported by experimental data from recent scientific publications.
Comparative Antifungal Activity: A Quantitative Overview
The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various 4-phenylthiazole derivatives compared to fluconazole against several clinically relevant Candida species. Lower MIC values indicate greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of 2,4-Disubstituted-1,3-Thiazole Derivatives and Fluconazole against Candida Species
Compound
C. albicans (ATCC 10231) MIC (µg/mL)
C. parapsilosis (ATCC 22019) MIC (µg/mL)
C. krusei (ATCC 6258) MIC (µg/mL)
4a
62.5
125
62.5
4b
31.25
62.5
31.25
4c
15.62
31.25
15.62
4d
>125
>125
>125
7a
3.9
3.9
3.9
7b
3.9
3.9
3.9
7c
3.9
3.9
3.9
7d
15.62
15.62
15.62
Fluconazole
15.62
15.62
15.62
Data sourced from a study on novel 2,4-disubstituted-1,3-thiazole derivatives.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Thiazol-2(3H)-imine Derivatives and Fluconazole against Candida Species
Compound
C. albicans (ATCC 24433) MIC (µg/mL)
C. parapsilosis (ATCC 22019) MIC (µg/mL)
C. krusei (ATCC 6258) MIC (µg/mL)
C. glabrata (ATCC 90030) MIC (µg/mL)
2d
4.75 (24h), 2.47 (48h)
2.37 (24h), 2.37 (48h)
-
-
2e
2.37 (24h), 2.37 (48h)
2.47 (24h), 1.23 (48h)
-
-
Fluconazole
-
-
-
-
Ketoconazole
-
-
-
-
Data extracted from a study on (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives. Note: The study compared the derivatives to ketoconazole and fluconazole, with compound 2e showing activity very similar to ketoconazole.[2]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical component of antifungal susceptibility testing. The data presented in this guide was primarily obtained using the broth microdilution method, a standardized protocol established by institutions such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Yeasts:
Preparation of Antifungal Solutions: Stock solutions of the 4-phenylthiazole derivatives and fluconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Working solutions are then made by diluting the stock solutions in RPMI-1640 medium.
Inoculum Preparation: Yeast strains are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, for 24-48 hours. Several colonies are then suspended in sterile saline, and the turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
Plate Preparation and Inoculation: The antifungal agents are serially diluted in a 96-well microtiter plate. Each well is then inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Caption: Workflow for MIC determination.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Fluconazole, a member of the triazole class of antifungals, functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4][5][6] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth.
Several studies on 4-phenylthiazole derivatives suggest a similar mechanism of action, with evidence pointing towards the inhibition of lanosterol 14α-demethylase.[2] This shared molecular target provides a strong rationale for their observed antifungal activity.
Caption: Inhibition of ergosterol synthesis.
Conclusion
The presented data indicates that 4-phenylthiazole derivatives represent a promising class of antifungal agents. Several of the studied derivatives exhibit potent activity against various Candida species, with some demonstrating superior or comparable efficacy to fluconazole. The shared mechanism of action, targeting the crucial ergosterol biosynthesis pathway, further validates their potential. These findings underscore the importance of continued research and development of 4-phenylthiazole derivatives as a potential new line of defense against fungal infections, particularly in the face of growing antifungal resistance. Further in vivo studies are warranted to fully assess their therapeutic potential.
Comparative Guide to Structure-Activity Relationships of 4-Phenylthiazole Analogs as Dual sEH/FAAH Inhibitors
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-phenylthiazole analogs designed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). T...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-phenylthiazole analogs designed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are key targets in the management of pain and inflammation, and their simultaneous inhibition has shown potential for synergistic therapeutic effects.[1][2] This document summarizes the inhibitory potencies of various analogs, details the experimental protocols for their evaluation, and illustrates the general workflow of SAR studies for drug discovery professionals.
Structure-Activity Relationship (SAR) Analysis
A significant SAR study on 4-phenylthiazole analogs explored the impact of various substituents on the potency of dual sEH/FAAH inhibition.[3] The core structure consists of a 4-phenylthiazole moiety linked to a piperidine ring via an amide bond. The study focused on modifying the phenyl ring of the 4-phenylthiazole group and replacing the sulfonamide group present in earlier lead compounds.
The lead compound, SW-17, which contains a p-tolyl group on the thiazole and a 2-chlorophenylsulfonyl group on the piperidine, demonstrated potent dual inhibition with IC50 values of 9.8 nM for human FAAH and 2.5 nM for human sEH.[2] SAR studies revealed that electron-donating groups on the phenyl ring of the 4-phenylthiazole moiety were generally well-tolerated by both enzymes.[3] However, replacing the sulfonamide group with a methylene group often led to a significant decrease in potency against sEH, while FAAH inhibition was more tolerant of this change.[2]
For instance, analog 3h , with a 2,6-difluoro substitution on the phenyl ring (replacing the sulfonyl group), showed excellent potency for FAAH (IC50 = 6.7 nM) but only moderate activity against human sEH (IC50 = 154.3 nM).[2] Conversely, placing a nitro group at the para-position (analog 3o ) resulted in a potent FAAH inhibitor (IC50 = 3.1 nM), while a para-fluoro substitution (analog 3f ) yielded strong sEH inhibition in both human and rat enzymes (IC50 = 10.7 nM and 11.7 nM, respectively).[2] These findings highlight that modifications to this scaffold can be used to tune the selectivity towards either FAAH or sEH, or to achieve dual inhibition.
Table 1: Inhibitory Potency of 4-Phenylthiazole Analogs against Human sEH and FAAH
Buffer : 25 mM Bis-Tris/HCl buffer (pH 7.4) containing 0.1 mg/mL of BSA.
Procedure :
Human sEH (1 nM) was pre-incubated with the test inhibitor for 5 minutes at 30°C in the assay buffer.
The fluorescent substrate was added to the mixture at a final concentration of 5 µM.
Enzyme activity was determined by monitoring the appearance of the fluorescent product, 6-methoxy-2-naphthaldehyde, over 10 minutes.
Fluorescence was detected with an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
IC50 values were determined from the resulting dose-response curves.
Visualization of the SAR Workflow
The following diagram illustrates the iterative process involved in a typical structure-activity relationship study for the development of novel enzyme inhibitors.
Caption: Iterative workflow for structure-activity relationship (SAR) studies.
A Comparative Analysis of 4-Phenylthiazole Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
A detailed examination of the pharmacological activity of 4-phenylthiazole derivatives reveals a promising class of therapeutic agents with diverse applications. However, the transition from potent in vitro activity to s...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed examination of the pharmacological activity of 4-phenylthiazole derivatives reveals a promising class of therapeutic agents with diverse applications. However, the transition from potent in vitro activity to successful in vivo outcomes is not always straightforward. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various 4-phenylthiazole compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating the complexities of preclinical evaluation.
The 4-phenylthiazole scaffold has emerged as a versatile pharmacophore, leading to the development of compounds with significant anticancer, antibacterial, and anti-inflammatory properties. While in vitro assays often demonstrate high potency, the ultimate therapeutic potential of these compounds hinges on their performance in complex biological systems. This guide synthesizes data from multiple studies to highlight the correlations and discrepancies between in vitro and in vivo findings for this chemical class.
Anticancer Activity: From Cell Lines to Animal Models
Numerous 4-phenylthiazole derivatives have been investigated for their antiproliferative effects against a range of human cancer cell lines. While many exhibit low micromolar to nanomolar potency in vitro, their in vivo efficacy can be influenced by factors such as pharmacokinetics and tumor microenvironment.
A series of novel 2-amino-4-phenylthiazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) human cancer cell lines.[1] One of the most promising compounds, Compound 5b , demonstrated outstanding growth inhibitory effects, particularly against the HT29 colon cancer cell line with an IC50 value of 2.01 µM.[1]
In a separate study, organometallic complexes of ruthenium(II) and osmium(II) containing a 4-phenylthiazole scaffold were assessed for their anticancer properties.[2] These complexes showed IC50 values in the low micromolar range in human lung adenocarcinoma (A549), colon adenocarcinoma (SW480), and human ovarian teratocarcinoma (CH1/PA-1) cell lines.[2] Despite promising in vitro cytotoxicity, in vivo studies in a CT26 tumor-bearing mouse model revealed that two selected compounds, 1c and 3c , had only a slight, statistically non-significant, anticancer activity.[2] This highlights a common challenge in drug development where potent in vitro activity does not directly translate to in vivo efficacy.
Another related class of compounds, 2-(4-aminophenyl)benzothiazoles, has also been extensively studied. One derivative, 2-(4-amino-3-methylphenyl)benzothiazole , demonstrated potent and selective in vitro activity against specific human ovarian carcinoma cell lines, with GI50 values in the nanomolar range.[3] This in vitro potency was followed by in vivo testing where the compound inhibited the growth of OVCAR-3 cells in hollow fibres implanted in mice by more than 50% at a dose of 10 mg/kg.[3]
Phenylthiazole derivatives have also shown significant promise as antibacterial agents, particularly against vancomycin-resistant enterococci (VRE). A study on three phenylthiazole-substituted aminoguanidines demonstrated potent in vitro activity against clinical isolates of VRE, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.[4] These compounds were found to target cell wall synthesis and exerted a rapid bactericidal effect.[4]
The in vivo efficacy of two of these compounds, Compound 1 and 3 , was evaluated using a Caenorhabditis elegans infection model.[4][5] Both compounds significantly reduced the burden of VRE in infected worms at a concentration of 20 µg/mL, demonstrating that their potent in vitro activity translates to an in vivo setting.[4][5]
In the realm of anti-inflammatory research, 4-phenylthiazole-based compounds have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in pain and inflammation pathways. A structure-activity relationship study of forty-two 4-phenylthiazole analogs identified compounds with potent dual inhibitory activity in the nanomolar range in in vitro assays.[6]
Two selected dual inhibitors, 4p and 4s , were further evaluated in vivo in a formalin test in rats.[6] Systemic administration of these compounds decreased nociceptive behavior. Notably, compound 4p at doses of 1 and 3 mg/kg showed a similar effect to the traditional nonsteroidal anti-inflammatory drug ketoprofen (30 mg/kg).[6] This demonstrates a successful translation of in vitro potency to in vivo analgesic effects.
Quantitative Comparison of Anti-inflammatory Efficacy
Compound
Target Enzymes
In Vitro Efficacy (IC50)
Animal Model
In Vivo Efficacy
4p
human FAAH, human sEH
11.1 nM, 2.3 nM
Rat (formalin test)
Dose-dependent decrease in nociceptive behavior, comparable to ketoprofen at 1 and 3 mg/kg
4s
Not specified
Not specified
Rat (formalin test)
Decrease in nociceptive behavior at 3 mg/kg, comparable to ketoprofen
Experimental Protocols
In Vitro Anticancer Activity Assay (General Protocol)
The antiproliferative activity of the 4-phenylthiazole compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay.
Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
Cell Viability Assessment: After the incubation period, a solution of MTT was added to each well and incubated for a few hours to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Anticancer Efficacy in Xenograft Mouse Model (General Protocol)
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.
Tumor Cell Implantation: A suspension of human tumor cells was injected subcutaneously or orthotopically into the mice.
Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size. Tumor volume was measured regularly (e.g., twice a week) using calipers.
Compound Administration: Once the tumors reached a certain size, the mice were randomized into control and treatment groups. The test compound was administered to the treatment group via a specific route (e.g., intraperitoneal, oral) and at a defined dose and schedule. The control group received the vehicle.
Efficacy Evaluation: Tumor growth was monitored throughout the treatment period. The efficacy of the compound was assessed by comparing the tumor volume in the treated group to that in the control group. Tumor growth inhibition (TGI) was calculated at the end of the study.
Toxicity Assessment: The general health and body weight of the mice were monitored throughout the experiment to assess any potential toxicity of the compound.
In Vitro Antibacterial Activity (MIC) Assay
The minimum inhibitory concentration (MIC) of the phenylthiazole compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Bacterial Culture: The bacterial strains were grown in a suitable broth medium overnight.
Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing broth medium.
Inoculation: Each well was inoculated with a standardized bacterial suspension.
Incubation: The plates were incubated at 37°C for 18-24 hours.
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In Vivo Antibacterial Efficacy in C. elegans Model
Worm Culture and Infection: C. elegans were grown on nematode growth medium (NGM) agar plates seeded with E. coli OP50. For infection, worms were exposed to a lawn of the pathogenic bacterial strain (e.g., VRE).
Compound Treatment: Infected worms were transferred to liquid culture containing the test compound at a specific concentration.
Bacterial Burden Determination: After a defined treatment period, the worms were collected, washed to remove external bacteria, and then lysed. The lysate was serially diluted and plated on selective agar to determine the number of colony-forming units (CFUs), representing the bacterial burden within the worms.
Data Analysis: The reduction in bacterial burden in the treated group was compared to that in the untreated control group.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for in vitro and in vivo efficacy testing.
Caption: General workflow for in vitro cell viability assays.
Caption: General workflow for in vivo xenograft model studies.
Conclusion
The 4-phenylthiazole scaffold represents a valuable starting point for the development of novel therapeutics. The data presented in this guide illustrates that while in vitro assays are essential for initial screening and structure-activity relationship studies, in vivo evaluation is critical to determine the true therapeutic potential of these compounds. Discrepancies between in vitro and in vivo results can arise from various factors, including metabolic instability, poor bioavailability, and off-target effects. A comprehensive understanding of both the in vitro potency and the in vivo pharmacological profile is therefore paramount for the successful translation of 4-phenylthiazole derivatives from the laboratory to the clinic. Researchers are encouraged to consider these comparative data and detailed methodologies in the design and interpretation of their own studies.
Unlocking Potential: A Comparative Guide to Molecular Docking Studies of 4-Phenylthiazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking studies involving 4-phenylthiazole derivatives and their interactions with various protein...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking studies involving 4-phenylthiazole derivatives and their interactions with various protein targets. The following sections detail binding affinities, key interactions, and the experimental protocols employed in recent studies, offering valuable insights for future drug design and discovery efforts.
The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Molecular docking studies are crucial in elucidating the potential binding modes and affinities of these derivatives with their target proteins, thereby guiding the optimization of lead compounds. This guide synthesizes data from several key studies to present a comparative overview of these interactions.
Comparative Analysis of Binding Affinities
The binding affinity, often represented as a docking score or binding energy, is a critical parameter in evaluating the potential of a ligand to interact with its target protein. The table below summarizes the quantitative data from various studies on 4-phenylthiazole derivatives docked against different protein targets.
The accuracy and reliability of molecular docking results are highly dependent on the methodologies employed. This section provides a detailed look at the experimental protocols used in the cited studies.
General Molecular Docking Workflow
The following diagram illustrates a typical workflow for molecular docking studies, from protein and ligand preparation to the analysis of results.
A Comparative Guide to the Mechanism of Action of 4-Phenylthiazole Isomers
For Researchers, Scientists, and Drug Development Professionals The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The specific placement of the phenyl group on the thiazole ring gives rise to distinct isomers, each with its own unique pharmacological profile. This guide provides a comparative analysis of the mechanism of action of derivatives of 2-phenylthiazole, 4-phenylthiazole, and 5-phenylthiazole, supported by experimental data, to inform future drug discovery and development efforts. While direct comparative studies of the isomers are limited, this document synthesizes the available research to highlight the distinct therapeutic applications and mechanisms of their derivatives.
Dual Inhibition of Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) by 4-Phenylthiazole Derivatives
A significant body of research has focused on 4-phenylthiazole derivatives as potent dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH).[1] These two enzymes are key players in the regulation of signaling lipids involved in pain and inflammation.[1]
Mechanism of Action:
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), which has analgesic and anti-inflammatory properties.[1] sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which also exhibit anti-inflammatory and analgesic effects. By simultaneously inhibiting both FAAH and sEH, 4-phenylthiazole-based compounds can elevate the levels of both AEA and EETs, leading to a synergistic therapeutic effect in preclinical models of inflammatory pain.[1]
The general structure-activity relationship (SAR) for these dual inhibitors reveals that the 4-phenylthiazole moiety is well-tolerated by both enzymes, often yielding inhibitors with low nanomolar potency.[2]
Signaling Pathway of FAAH and sEH Inhibition
FAAH and sEH signaling pathway and the inhibitory action of 4-phenylthiazole derivatives.
Quantitative Data for 4-Phenylthiazole Derivatives as FAAH and sEH Inhibitors
Test Compounds: Serial dilutions of 4-phenylthiazole derivatives in assay buffer.
Assay Procedure:
In a 96-well plate, add 100 µL of sEH assay buffer to each well.
Add 10 µL of the inhibitor dilutions to the respective wells. Include a vehicle control.
Add 10 µL of the recombinant sEH enzyme solution to each well and incubate for 5 minutes at 30°C.
Initiate the reaction by adding 10 µL of the CMNPC substrate solution.
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 10-15 minutes.
Data Analysis:
Calculate the rate of reaction for each inhibitor concentration.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow Diagram
General experimental workflow for enzyme inhibition assays.
Antimicrobial and Antifungal Activities of 2-Phenylthiazole and 4-Phenylthiazole Derivatives
Derivatives of both 2-phenylthiazole and 4-phenylthiazole have demonstrated promising antimicrobial and antifungal activities. The mechanism of action in this context is often related to the disruption of microbial cellular processes. For some antifungal derivatives, the target has been identified as lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.
A direct comparison of antimicrobial activity between a 2-phenyl-1,3-thiazole derivative and a 4-phenyl-1,3-thiazole derivative showed that the position of the phenyl group influences potency. In this particular study, the derivative with the 4-hydroxyphenyl group at the 2-position of the thiazole ring exhibited slightly better antimicrobial activity against S. aureus, E. coli, and A. niger compared to the isomer with the same group at the 4-position.[3]
Quantitative Data for Antimicrobial/Antifungal Activity
Anticancer and Other Biological Activities of Phenylthiazole Isomers
Derivatives of 2-phenyl-, 4-phenyl-, and 5-phenylthiazole have been investigated for a variety of other therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities. The mechanisms underlying these effects are diverse and often depend on the specific substitutions on the phenylthiazole core.
2-Phenylthiazole Derivatives: Have been explored as CYP51 inhibitors for antifungal applications and have also shown potential as anticancer agents.
4-Phenylthiazole Derivatives: Beyond FAAH/sEH inhibition, these have been developed as anticancer agents. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and evaluated for their antitumor activities against human lung adenocarcinoma cells.[5]
5-Phenylthiazole Derivatives: Research on this isomer class includes the development of carbonic anhydrase inhibitors and compounds with anti-inflammatory properties. Structure-activity relationship studies have indicated that the presence of a phenyl ring at the 5-position of the thiazole scaffold is essential for carbonic anhydrase-III inhibitory activity.[6]
Conclusion
The positional isomerism of the phenyl group on the thiazole ring significantly influences the therapeutic potential and mechanism of action of its derivatives. While 4-phenylthiazole derivatives have been extensively studied as dual FAAH/sEH inhibitors for pain and inflammation, 2-phenyl- and 5-phenylthiazole derivatives have shown promise in antimicrobial, antifungal, and anticancer applications.
The available data, although not always directly comparative, underscores the importance of the phenyl group's position in directing the biological activity of the thiazole scaffold. For researchers and drug development professionals, this highlights the vast chemical space and therapeutic opportunities that can be explored by systematically investigating the different positional isomers of substituted thiazoles. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and differential mechanisms of action of these versatile isomeric scaffolds.
A Comparative Guide to the Cross-Reactivity of 4-Phenylthiazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals The 4-phenylthiazole core is a prominent scaffold in modern medicinal chemistry, integral to the design of inhibitors targeting a wide array of enzymes, par...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylthiazole core is a prominent scaffold in modern medicinal chemistry, integral to the design of inhibitors targeting a wide array of enzymes, particularly protein kinases.[1] The selectivity of these inhibitors is a critical factor, as off-target effects can lead to cellular toxicity or confound experimental results.[2][3] This guide provides a comparative analysis of the cross-reactivity profiles for several 4-phenylthiazole-based inhibitors, supported by quantitative data and detailed experimental methodologies to aid in the development of more selective therapeutic agents.
Data Presentation: Comparative Inhibitor Selectivity
The following table summarizes the inhibitory activity and selectivity of representative 4-phenylthiazole-based compounds against their primary targets and key off-targets. The data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold.
Accurate assessment of inhibitor cross-reactivity is dependent on robust and standardized biochemical assays. The following protocols are widely used for kinase inhibitor profiling.
Biochemical Kinase Assay (Radiometric)
This method is considered the gold standard for measuring kinase activity. It directly quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.[9][10]
Protocol Steps:
Reaction Setup : In a 96-well plate, combine the reaction buffer, the test compound at various concentrations, the specific kinase, and a suitable substrate peptide.
Initiation : Start the kinase reaction by adding radiolabeled ATP (e.g., ³³P-γ-ATP).
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
Termination : Stop the reaction by adding a strong acid, such as phosphoric acid.
Substrate Capture : Transfer the reaction mixture to a filter membrane that specifically binds the phosphorylated substrate.
Washing : Wash the membrane multiple times to remove any unincorporated radiolabeled ATP.
Detection : Quantify the radioactivity retained on the filter using a scintillation counter. The signal intensity is directly proportional to the kinase activity.
ADP-Glo™ Luminescence-Based Kinase Assay
This is a homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4]
Protocol Steps:
Kinase Reaction :
Combine the kinase, substrate, ATP, and the test inhibitor in a multi-well plate. Use a DMSO control for uninhibited kinase activity.
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
Termination and ATP Depletion :
Add an equal volume of ADP-Glo™ Reagent to each well. This reagent halts the kinase reaction and eliminates any remaining ATP.
Add Kinase Detection Reagent to each well. This formulation contains enzymes that convert the ADP generated in the first step into ATP.
The newly synthesized ATP acts as a substrate for a luciferase/luciferin reaction, producing a luminescent signal.
Incubate for 30-60 minutes at room temperature to stabilize the signal.[4]
Data Acquisition : Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Mandatory Visualization
The following diagrams illustrate a typical workflow for assessing inhibitor selectivity and a key signaling pathway targeted by a 4-phenylthiazole-based inhibitor.
Caption: A typical workflow for identifying selective kinase inhibitors.
Caption: Inhibition of the p38 MAPK signaling pathway.
A Comparative Guide to the Synthesis of 4-Phenylthiazole: Hantzsch vs. Modern Methodologies
For researchers, scientists, and drug development professionals, the thiazole ring is a privileged scaffold due to its prevalence in a wide array of biologically active compounds. The efficient synthesis of 4-phenylthiaz...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the thiazole ring is a privileged scaffold due to its prevalence in a wide array of biologically active compounds. The efficient synthesis of 4-phenylthiazole, a key building block, is therefore of significant interest. This guide presents a comparative analysis of the classical Hantzsch thiazole synthesis and its modern microwave-assisted variation, providing quantitative data, detailed experimental protocols, and visualizations to inform methodological choices in the laboratory.
At a Glance: Hantzsch Synthesis and its Microwave-Assisted Counterpart
The choice between classical and microwave-assisted Hantzsch synthesis for 4-phenylthiazole derivatives often hinges on a trade-off between traditional simplicity and modern efficiency. The following table summarizes the key quantitative parameters for these two routes.
This section provides a detailed overview of each synthetic methodology, including reaction schemes and a discussion of their efficacy.
The Hantzsch Thiazole Synthesis: A Time-Honored Approach
First reported by Arthur Hantzsch in 1887, this method remains a cornerstone for thiazole synthesis.[1] It involves the condensation reaction between an α-haloketone and a thioamide.[1] The reaction proceeds via a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1] While reliable and applicable to a broad range of substrates, the classical Hantzsch synthesis can require lengthy reaction times and elevated temperatures.[2]
Microwave-Assisted Hantzsch Synthesis: A Leap in Efficiency
The application of microwave irradiation to the Hantzsch synthesis dramatically reduces reaction times, often from hours to mere minutes, and can lead to higher yields.[1][2] This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves. The general procedure remains similar to the classical method but is performed in a dedicated microwave reactor.[1]
Visualizing the Pathways: Synthetic Schemes and Workflows
To further elucidate the chemical transformations and experimental processes, the following diagrams illustrate the core reaction mechanism and a generalized laboratory workflow.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Caption: General Laboratory Workflow for Hantzsch Synthesis.
Experimental Protocols
The following are detailed methodologies for the classical and microwave-assisted Hantzsch synthesis of a 2-amino-4-phenylthiazole derivative, a common precursor in many applications.
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard procedure for synthesizing 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[1]
Materials:
2-Bromoacetophenone
Thiourea
Methanol
5% Sodium Carbonate (Na₂CO₃) solution
Deionized Water
Round-bottom flask or scintillation vial
Magnetic stir bar and stir plate with heating
Reflux condenser
Buchner funnel and filter flask
Procedure:
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[1]
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[1]
Remove the reaction from the heat and allow the solution to cool to room temperature.[1]
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[1]
Collect the solid product by vacuum filtration using a Buchner funnel.[1]
Wash the filter cake with cold deionized water to remove any remaining salts.[1]
Allow the solid to air dry completely. The product is often pure enough for characterization without further purification.[1]
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol outlines a general procedure for the microwave-assisted synthesis of 4-phenylthiazole derivatives.
Materials:
α-Haloketone (e.g., 2-bromoacetophenone)
Thiourea or other thioamide
Methanol or Ethanol
Microwave reaction vessel
Microwave reactor
Procedure:
Combine the α-haloketone (1 mmol) and the appropriate thioamide (1.1-1.5 mmol) in a microwave reaction vessel.[1]
Add a suitable solvent such as methanol or ethanol.[1]
Seal the vessel and place it in the microwave reactor.[1]
Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[1]
After the reaction is complete, cool the vessel to room temperature.[1]
Isolate the product using a similar work-up and purification procedure as described in Protocol 1.
Alternative Synthetic Routes for Thiazole Derivatives
While the Hantzsch synthesis is the most direct and common route to 4-phenylthiazoles, other named reactions are important for accessing different substitution patterns on the thiazole ring.
Cook-Heilbron Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles. It involves the reaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids under mild conditions.[3]
Gabriel Thiazole Synthesis: This less common method involves the cyclization of α-acylamino ketones with phosphorus pentasulfide at high temperatures.[4]
Conclusion
The Hantzsch thiazole synthesis remains a robust and versatile method for the preparation of 4-phenylthiazole and its derivatives. For researchers seeking to optimize for speed and yield, the microwave-assisted variation offers a significant advantage over the classical thermal method. The choice of synthesis route will ultimately depend on the specific target molecule, available equipment, and desired process efficiency. Understanding the nuances of each method allows for a more strategic approach to the synthesis of these valuable heterocyclic compounds.
Essential Safety and Operational Guide for Handling 4-Phenylthiazole
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 4-Phenylthiazole. Adherence to strict safety protocol...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 4-Phenylthiazole. Adherence to strict safety protocols and operational plans is critical for minimizing risks and ensuring the integrity of research. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Phenylthiazole.
Personal Protective Equipment (PPE)
When working with 4-Phenylthiazole, a comprehensive selection of Personal Protective Equipment (PPE) is necessary to prevent exposure. The following table summarizes the recommended PPE.
PPE Category
Item
Standard/Specification
Purpose
Eye and Face Protection
Safety Goggles
ANSI Z87.1 compliant
Protects against chemical splashes and airborne particles.[1]
Face Shield
Worn over safety goggles
Recommended for handling large quantities or when there is a significant risk of splashing.[1]
Hand Protection
Nitrile Gloves
Disposable, powder-free
Provides protection against incidental contact with a broad range of chemicals.[1]
Body Protection
Laboratory Coat
Long-sleeved, flame-retardant recommended
Protects skin and personal clothing from contamination.[1]
Respiratory Protection
N95 or N100 Respirator
NIOSH-approved
Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to maintaining a safe laboratory environment.
Handling:
Ventilation: Always handle 4-Phenylthiazole in a well-ventilated area, preferably within a chemical fume hood.[1]
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]
Aerosol and Dust Prevention: Handle the compound in a way that minimizes the generation of dust and aerosols.
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse.
Storage:
Container: Store the compound in a tightly closed, properly labeled container.
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Segregation: Store separately from foodstuffs and other reactive chemicals.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency
Procedure
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact
Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[2]
Inhalation
Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Ingestion
Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spills
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures.[1]
Disposal Plan
The disposal of 4-Phenylthiazole and its contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
Collect waste 4-Phenylthiazole in a dedicated and correctly labeled hazardous waste container.[3]
Ensure the container is kept securely closed when not in use.[3]
Labeling:
The waste container must be clearly labeled with: